E3 Ligase Ligand-linker Conjugate 150
Description
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Properties
Molecular Formula |
C32H42N6O4S |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[4-(4-formylcyclohexyl)triazol-1-yl]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H42N6O4S/c1-19(22-10-12-24(13-11-22)28-20(2)33-18-43-28)34-30(41)27-14-25(40)15-37(27)31(42)29(32(3,4)5)38-16-26(35-36-38)23-8-6-21(17-39)7-9-23/h10-13,16-19,21,23,25,27,29,40H,6-9,14-15H2,1-5H3,(H,34,41)/t19-,21?,23?,25+,27-,29+/m0/s1 |
InChI Key |
YQNDHHCHMKVXJO-IFCMMODFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action: The PROTAC-Induced Ternary Complex
An in-depth analysis of scientific literature and public databases reveals that "E3 Ligase Ligand-linker Conjugate 150" does not correspond to a specific, publicly disclosed molecule. The name is likely a placeholder or an internal designation for a novel compound. However, the query points to a class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs). This guide will, therefore, provide a comprehensive overview of the mechanism of action for a representative PROTAC, which we will refer to as Hypothetical-Conjugate-150 (HC-150) , to fulfill the user's request for a technical whitepaper.
HC-150 is conceptualized as a heterobifunctional molecule designed to induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This guide will detail its mechanism, the quantitative parameters that govern its activity, and the experimental protocols used for its characterization.
The fundamental mechanism of action for HC-150, like all PROTACs, revolves around the formation of a ternary complex. This complex consists of the target Protein of Interest (POI), the PROTAC molecule itself (HC-150), and an E3 ubiquitin ligase.
-
Binding to Target and E3 Ligase: HC-150 possesses two distinct warheads connected by a chemical linker. One warhead binds to the POI, and the other binds to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
Ternary Complex Formation: The simultaneous binding of HC-150 to both the POI and the E3 ligase brings these two proteins into close proximity, forming a transient ternary complex (POI-HC-150-E3 Ligase).
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides.
-
Catalytic Cycle: After the POI is degraded, HC-150 is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows substoichiometric amounts of the PROTAC to induce significant degradation of the target protein.
Below is a diagram illustrating this catalytic cycle.
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 150: A VHL-Based Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 150, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific proprietary data for this exact conjugate is limited in publicly available literature, this document consolidates the known information and supplements it with representative data and methodologies for analogous VHL-based PROTACs, particularly those targeting the SMARCA2 protein.
Introduction to this compound
This compound is a pre-synthesized chemical moiety that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase covalently attached to a chemical linker.[1] This conjugate is designed for the efficient synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[2] The primary reported application of this conjugate is in the creation of SMARCA2 degrader-32, a PROTAC designed to target the SMARCA2 protein for destruction by the cellular ubiquitin-proteasome system.[1]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C32H42N6O4S | [1] |
| Molecular Weight | 606.78 g/mol | [1] |
| Canonical SMILES | O=C(N1--INVALID-LINK--O">C@@HC(N--INVALID-LINK--C)=O)--INVALID-LINK--N(N=N4)C=C4--INVALID-LINK--CC[C@H]5C=O | [1] |
The PROTAC Mechanism of Action: A VHL-Mediated Pathway
PROTACs function by hijacking the cell's natural protein disposal machinery. The process, initiated by the VHL ligand component of the conjugate, can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., SMARCA2) and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is released and can participate in further catalytic cycles of degradation.
Quantitative Data for VHL-Based SMARCA2 Degraders
While specific binding affinities for "this compound" are not publicly available, the following tables present representative quantitative data for analogous VHL ligands and VHL-based SMARCA2 PROTAC degraders to provide a comparative context.
Table 1: Representative Binding Affinities of VHL Ligands
| VHL Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| VH032 | 185 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [] |
| Analogous VHL Ligand 1 | 2-3 µM (Ki) | Competitive Binding Assay | [4] |
| High-Affinity VHL Ligand | 1-10 nM (DC50) | Cellular Degradation Assay | [4] |
Table 2: Representative Degradation Potency of VHL-Based SMARCA2 PROTACs
| PROTAC Name | Target Cell Line | DC50 | Dmax | Reference |
| SMARCA2/4-degrader-1 | A549 | <100 nM | >90% | [1] |
| ACBI2 | Human Whole Blood | Selective for SMARCA2 | Not specified | |
| YDR1 | H1792 | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | [5] |
| YD54 | H1792 | 8.1 nM (24h), 16 nM (48h) | 98.9% (24h), 99.2% (48h) | [5] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and evaluation of VHL-based PROTACs.
Synthesis of a VHL-Based PROTAC
The synthesis of a PROTAC using a pre-formed ligand-linker conjugate like "this compound" typically involves a final amide coupling step with the target protein ligand.
Protocol: Amide Coupling for PROTAC Synthesis [6]
-
Dissolution: Dissolve the target protein ligand (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as HATU (1.3 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (3.5 equivalents), to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid on the ligand (if applicable).
-
Conjugation: Add the E3 Ligand-Linker Conjugate 150 (1 equivalent), which should possess a terminal amine for this reaction, to the activated mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 18-24 hours, monitoring by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Western Blot for Protein Degradation Analysis
This is a fundamental assay to quantify the extent of target protein degradation.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMARCA2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
Biophysical assays are crucial to confirm the formation of the ternary complex and to understand its stability and kinetics.
Protocol: Surface Plasmon Resonance (SPR) [8][9]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., SMARCA2) and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Protocol: In Vitro Ubiquitination Assay [10][11][12]
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein (e.g., SMARCA2), the E3 ligase complex (e.g., VHL/Elongin B/Elongin C), E1 activating enzyme, E2 conjugating enzyme, biotinylated ubiquitin, and ATP in an assay buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations (and a vehicle control).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
Detection: The ubiquitination of the target protein can be detected in several ways:
-
Western Blot: Stop the reaction with SDS-PAGE loading buffer, run on a gel, and blot with an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.
-
AlphaLISA/HTRF: Use specific donor and acceptor beads that recognize the tagged target protein and biotinylated ubiquitin to generate a proximity-based signal.
-
Signaling Pathways and Biological Consequences of SMARCA2 Degradation
Degradation of SMARCA2, a core subunit of the SWI/SNF chromatin remodeling complex, has significant downstream effects, particularly in the context of SMARCA4-deficient cancers where it represents a synthetic lethal target.
Recent studies have shown that SMARCA2 degradation in SMARCA4-mutant lung cancer cells leads to enhancer reprogramming. This results in reduced accessibility of enhancers for key cell-cycle genes, leading to their suppressed expression and subsequent inhibition of cancer cell growth.[13] Furthermore, there is evidence of synergistic effects when SMARCA2 degraders are combined with inhibitors of other pathways, such as TEAD inhibitors.[13]
This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided data and protocols for analogous systems offer a robust framework for researchers to design and execute their own experiments in this exciting area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. lifesensors.com [lifesensors.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 150 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 150, a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its application in the synthesis of specific protein degraders, and the experimental methodologies used to characterize the resulting PROTACs.
Introduction to this compound
This compound is a pre-fabricated molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase covalently attached to a chemical linker.[1] This conjugate is designed to streamline the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. By providing the E3 ligase binding moiety and the linker, researchers can focus on attaching a ligand for their protein of interest to complete the PROTAC structure.
Key Features:
-
E3 Ligase Ligand: Binds to the VHL E3 ubiquitin ligase, a well-characterized ligase frequently utilized in PROTAC design.[2][3][4]
-
Linker: A chemical scaffold that connects the VHL ligand to a target protein ligand. The nature of the linker is crucial for the efficacy of the final PROTAC.
-
Application: Primarily used in the synthesis of PROTACs for targeted protein degradation. A notable example of a PROTAC synthesized using this conjugate is SMARCA2 degrader-32.[1]
Physicochemical Properties
While specific experimental data for the standalone conjugate is limited in publicly available literature, the fundamental properties can be summarized.
| Property | Value | Reference |
| Molecular Weight | 606.78 g/mol | [1] |
| Molecular Formula | C32H42N6O4S | [1] |
| Canonical SMILES | O=C(N1--INVALID-LINK--O">C@@HC(N--INVALID-LINK--C)=O)--INVALID-LINK--N(N=N4)C=C4--INVALID-LINK--CC[C@H]5C=O | [1] |
Application in PROTAC Synthesis: The Case of SMARCA2 Degrader-32
This compound is a key reagent in the synthesis of PROTAC SMARCA2 degrader-32.[1] This PROTAC is designed to target the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex, for degradation. The degradation of SMARCA2 is a therapeutic strategy being explored for cancers with mutations in the related SMARCA4 gene, a concept known as synthetic lethality.[3][5]
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC like SMARCA2 degrader-32 involves the formation of a ternary complex between the target protein (SMARCA2), the PROTAC itself, and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Performance Data of SMARCA2 Degrader-32
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | Target(s) | Cell Line | DC50 | Dmax | Reference |
| SMARCA2/4-degrader-32 | SMARCA2/4 | A549 | <100 nM | >90% | [6] |
Experimental Protocols
The following are generalized protocols for key experiments involved in the characterization of PROTACs synthesized from this compound. These are based on methodologies reported in the literature for similar VHL-based SMARCA2 degraders.
PROTAC Synthesis (General Scheme)
The synthesis of a PROTAC using a pre-formed ligand-linker conjugate involves the coupling of the conjugate to a ligand for the protein of interest. The specific chemistry will depend on the reactive functional group on the linker part of the conjugate and the corresponding functional group on the target protein ligand. A common approach is amide bond formation.
Materials:
-
This compound
-
Ligand for the protein of interest with a compatible functional group
-
Coupling reagents (e.g., HATU, DIPEA for amide coupling)
-
Anhydrous solvent (e.g., DMF)
-
HPLC for purification
-
NMR and Mass Spectrometer for characterization
Protocol:
-
Dissolve the target protein ligand in an anhydrous solvent.
-
Add the coupling reagents and stir for a short period to activate the ligand.
-
Add this compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitoring by LC-MS.
-
Quench the reaction and purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by NMR and high-resolution mass spectrometry.
Cellular Protein Degradation Assay (Immunoblotting)
This is a standard method to visualize and semi-quantify the degradation of the target protein.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
The synthesized PROTAC
-
Cell lysis buffer
-
Primary antibodies against the target protein (e.g., SMARCA2) and a loading control (e.g., GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the target protein and loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Quantitative Protein Degradation Assay (e.g., HiBiT Assay)
This method provides a more quantitative measure of protein degradation.
Materials:
-
A cell line in which the target protein is endogenously tagged with a small peptide (e.g., HiBiT).
-
The synthesized PROTAC
-
Lytic detection reagent containing the complementary LgBiT protein.
-
A luminometer.
Protocol:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Add the lytic detection reagent to each well.
-
Incubate for a short period to allow cell lysis and the HiBiT-LgBiT complementation to occur.
-
Measure the luminescence in each well using a plate reader.
-
The luminescence signal is proportional to the amount of tagged protein remaining.
-
Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation. By providing a pre-synthesized VHL ligand and linker, it simplifies the development of novel PROTACs. The successful synthesis and characterization of SMARCA2 degrader-32 from this conjugate highlights its utility in creating potent and effective protein degraders for therapeutic applications, particularly in the context of oncology. The experimental protocols outlined in this guide provide a foundation for the evaluation of new PROTACs developed using this and similar conjugates.
References
The Discovery and Synthesis of a VHL-Recruiting E3 Ligase Ligand-Linker Conjugate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of a key von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, a critical component of the well-characterized PROTAC degrader, MZ1. While the specific designation "E3 Ligase Ligand-linker Conjugate 150" does not correspond to a specifically detailed molecule in the public scientific literature, this guide focuses on the extensively studied VHL ligand component of MZ1, which represents a cornerstone in the field of targeted protein degradation.
The development of MZ1, as detailed in the seminal 2017 Nature Chemical Biology paper by Gadd, Testa, Lucas, and Ciulli, provided the first crystal structure of a PROTAC ternary complex, offering unprecedented insight into the mechanism of action of these powerful molecules. This guide will dissect the synthesis of the VHL ligand-linker portion of MZ1 and the key experimental methodologies used to characterize its role in the formation of the VHL:MZ1:BRD4 ternary complex.
Data Presentation
The following tables summarize the key quantitative data related to the interaction of the VHL ligand component of MZ1 with its target proteins, as derived from the foundational study by Gadd et al. (2017).
| Compound | Binding Affinity (Kd) to VHL (ITC) | Binding Affinity (Kd) to Brd4BD2 (ITC) | Ternary Complex Cooperativity (α) |
| MZ1 | 180 nM | 27 nM | 5.3 |
Table 1: Biophysical Characterization of MZ1 Interactions. Isothermal Titration Calorimetry (ITC) was used to determine the binding affinities of MZ1 for the VHL E3 ligase and the second bromodomain of Brd4 (Brd4BD2). The cooperativity factor (α) indicates the degree to which the binding of one protein enhances the binding of the other to the PROTAC.
Experimental Protocols
Detailed methodologies for the key experiments that were central to the discovery and characterization of the VHL ligand-linker conjugate within MZ1 are provided below.
Synthesis of the VHL Ligand-Linker Conjugate (as part of MZ1)
The synthesis of the VHL ligand-linker conjugate is an integral part of the total synthesis of MZ1. The following is a generalized protocol based on the synthetic schemes reported for similar VHL-based PROTACs.
Step 1: Synthesis of the Core VHL Ligand
-
Starting Material: Commercially available (2S,4R)-4-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.
-
Amide Coupling: The carboxylic acid is coupled with a suitable amine, typically (4-(4-methylthiazol-5-yl)phenyl)methanamine, using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the pyrrolidine (B122466) nitrogen using an acid such as TFA (Trifluoroacetic acid) in a solvent like DCM (Dichloromethane).
Step 2: Linker Attachment
-
Linker Precursor: A linker with a terminal carboxylic acid and a protected amine at the other end is required. For MZ1, a polyethylene (B3416737) glycol (PEG)-based linker is used.
-
Amide Coupling to VHL Ligand: The deprotected secondary amine of the VHL ligand is coupled to the carboxylic acid of the linker using HATU and DIPEA in DMF.
Step 3: Final Conjugation to the Target-Binding Ligand
-
Deprotection of Linker Amine: The protecting group on the distal end of the linker is removed.
-
Coupling to Target Ligand: The exposed amine on the linker is then coupled to the carboxylic acid of the target-binding moiety (in the case of MZ1, a JQ1 analogue) using standard amide coupling conditions.
-
Purification: The final PROTAC molecule is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique to quantify the binding affinities and thermodynamics of interactions in solution.[1]
-
Instrumentation: An isothermal titration calorimeter (e.g., Malvern MicroCal iTC200).
-
Sample Preparation:
-
The VHL protein complex (VHL/ElonginB/ElonginC) is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
The PROTAC (MZ1) and the target protein (Brd4BD2) are also prepared in the same matched buffer.
-
-
Binary Titrations:
-
To determine the Kd of the PROTAC for VHL, the VHL solution is placed in the sample cell and the PROTAC solution is in the syringe.
-
To determine the Kd of the PROTAC for the target protein, the target protein solution is in the cell and the PROTAC is in the syringe.
-
-
Ternary Complex Titration:
-
To measure the affinity of the VHL for the pre-formed PROTAC:target protein complex, the VHL solution is placed in the sample cell. The syringe contains the PROTAC and a saturating concentration of the target protein.
-
-
Data Analysis: The heat changes upon each injection are measured and fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. The cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd.
AlphaLISA Proximity Assay for Ternary Complex Formation
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to detect the formation of the ternary complex in vitro.[2]
-
Reagents:
-
His-tagged VHL protein.
-
GST-tagged target protein (e.g., Brd4BD2).
-
Anti-His AlphaLISA acceptor beads.
-
Anti-GST AlphaLISA donor beads.
-
PROTAC of interest (e.g., MZ1).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
In a 384-well plate, add the His-tagged VHL, GST-tagged target protein, and the PROTAC at various concentrations.
-
Incubate at room temperature to allow for complex formation.
-
Add the anti-His acceptor beads and anti-GST donor beads.
-
Incubate in the dark at room temperature.
-
-
Detection: The plate is read on an AlphaScreen-capable plate reader. When the donor and acceptor beads are brought into proximity by the formation of the ternary complex, a luminescent signal is generated.
-
Data Analysis: The signal intensity is plotted against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in ternary complex formation.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the discovery and mechanism of action of the VHL ligand-linker conjugate.
Figure 1: A generalized workflow for the discovery and optimization of a PROTAC, including the synthesis of the E3 ligase ligand-linker conjugate and subsequent biophysical and biological evaluation.
Figure 2: The mechanism of action for a VHL-recruiting PROTAC. The conjugate facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
References
The Pivotal Role of the Thioether Linker in Antibody-Drug Conjugate Design and Performance
Abstract: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the stability, efficacy, and safety of the ADC. Among the various linker technologies, the thioether linkage, typically formed via a maleimide-thiol reaction, is one of the most established methods. This technical guide provides an in-depth analysis of the role of the thioether linker in the design and function of ADCs. It covers the fundamental chemistry, stability considerations, and impact on pharmacokinetics and therapeutic index. Detailed experimental protocols for the synthesis and evaluation of thioether-linked ADCs are provided, along with graphical representations of key chemical and biological processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction to Thioether Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are complex therapeutic modalities comprising three key components: a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a highly potent cytotoxic payload, and a chemical linker that covalently attaches the payload to the mAb.[1] The linker's role is multifaceted and crucial for the overall performance of the ADC. It must be stable enough to remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[2][3] Upon internalization of the ADC into the target cancer cell, the linker should facilitate the efficient release of the active payload.[][5]
The thioether bond is a common non-cleavable linkage used in ADC development.[6] It is most frequently formed by the Michael addition reaction between a maleimide (B117702) group on the linker-payload and a thiol group (sulfhydryl) from a cysteine residue on the antibody.[7] These cysteine residues can be natively present in the antibody's structure (e.g., interchain disulfides) or can be engineered into specific sites to allow for controlled conjugation and a defined drug-to-antibody ratio (DAR).[8] The resulting thiosuccinimide linkage is generally stable, relying on the complete degradation of the antibody in the lysosome to release an amino acid-linker-payload complex, which then exerts its cytotoxic effect.[9]
Chemistry of Thioether Linker Formation and Stability
The predominant method for creating a thioether linkage in ADCs is the reaction between a maleimide and a thiol. This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), demonstrating high chemoselectivity for thiols over other nucleophilic groups like amines.[7]
Caption: Thioether bond formation via Michael addition.
Despite its widespread use, the thiosuccinimide linkage formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction. This reversal can lead to the deconjugation of the linker-payload from the antibody, especially through exchange with thiol-containing species in the plasma, such as albumin and glutathione.[8] This premature drug release is a significant concern as it can increase systemic toxicity and reduce the therapeutic index of the ADC.[2]
Caption: Instability of thiosuccinimide via retro-Michael reaction.
Several strategies have been developed to enhance the stability of the thioether linkage. One approach involves the hydrolysis of the succinimide (B58015) ring, which can be facilitated by selecting conjugation sites with a local positive charge, to form a stable ring-opened structure that is resistant to the retro-Michael reaction.[10] Alternative conjugation chemistries that form more stable thioether bonds, such as those using α-bromoacetamides or methylsulfonyl phenyloxadiazole (sulfone) linkers, have also been explored and have shown improved plasma stability.[8][11]
Quantitative Comparison of Linker Stability and Efficacy
The stability of the linker directly impacts the pharmacokinetic profile and efficacy of an ADC. The following tables provide representative data comparing different linker technologies.
Table 1: Comparative Plasma Stability of Different ADC Linkers
| Linker Type | Conjugation Chemistry | % Intact ADC after 7 days in Human Plasma (Representative) | Key Characteristics |
|---|---|---|---|
| Thioether (Standard) | Maleimide-Thiol | ~50-75% | Susceptible to retro-Michael reaction and thiol exchange.[12] |
| Thioether (Stabilized) | Hydrolyzed Maleimide-Thiol | >90% | Succinimide ring is opened, preventing reversal.[10] |
| Thioether (Alternative) | Bromoacetamide-Thiol | >95% | Forms a highly stable, irreversible thioether bond.[8] |
| Sulfone | Methylsulfone-Thiol | >95% | Resistant to thioether exchange; highly stable.[11] |
| Disulfide (Cleavable) | Thiol-Disulfide Exchange | ~40-60% | Cleavable by glutathione; prone to premature release in plasma.[13] |
| Peptide (Cleavable) | Amide Bond Formation | >95% | Highly stable in plasma; cleaved by lysosomal proteases (e.g., Cathepsin B).[9] |
Note: The values presented are representative and can vary significantly based on the specific antibody, payload, conjugation site, and experimental conditions.
Table 2: Representative In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Target | Linker Type | Payload | IC₅₀ on Antigen-Positive Cells (ng/mL) | IC₅₀ on Antigen-Negative Cells (ng/mL) |
|---|---|---|---|---|
| HER2 | Thioether (Non-cleavable) | MMAF | 15-30 | >10,000 |
| HER2 | Peptide (Cleavable, vc) | MMAE | 1-5 | >10,000 |
| CD30 | Peptide (Cleavable, vc) | MMAE | 0.5-2 | >5,000 |
| CD70 | Thioether (Stable, bac) | MMAF | 10-25 | >10,000 |
Data are illustrative, based on typical values reported in ADC literature. IC₅₀ values are highly dependent on the cell line, payload potency, and antigen expression levels.[12][14]
Experimental Protocols
Protocol for ADC Conjugation via Maleimide-Thiol Reaction
This protocol outlines a general procedure for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Maleimide-activated linker-payload dissolved in a compatible organic solvent (e.g., DMSO).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.
-
Quenching Agent: N-acetylcysteine solution.
-
Purification system: Size-exclusion chromatography (SEC) or Protein A chromatography.
Procedure:
-
Antibody Reduction (Partial): a. Prepare the mAb at a concentration of 5-10 mg/mL in degassed Conjugation Buffer. b. To reduce the interchain disulfide bonds, add a 2-5 molar excess of TCEP to the mAb solution. The exact amount should be optimized to achieve the desired number of free thiols. c. Incubate at 37°C for 1-2 hours.
-
Conjugation Reaction: a. Allow the reduced antibody solution to cool to room temperature. b. Prepare the maleimide-linker-payload solution in DMSO at a concentration of ~10 mM. c. Add the maleimide-linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess over the available thiol groups. d. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
Quenching: a. To quench any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine (relative to the initial maleimide amount). b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the resulting ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) with PBS as the mobile phase. b. Collect fractions corresponding to the monomeric ADC peak.
-
Characterization: a. Determine the protein concentration (e.g., by A280 measurement). b. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[16]
Protocol for In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of an ADC and the rate of drug deconjugation in plasma.
Materials:
-
Purified ADC of known concentration and DAR.
-
Human, rat, or mouse plasma (citrate-anticoagulated).
-
Incubator at 37°C.
-
Analysis method: Immunoaffinity capture followed by LC-MS is a common method.[17]
Procedure:
-
Incubation: a. Spike the ADC into the plasma to a final concentration of 50-100 µg/mL. b. Incubate the plasma-ADC mixture at 37°C. c. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop the reaction.[10]
-
Sample Analysis (LC-MS Method): a. Thaw the plasma samples. b. Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., protein A/G magnetic beads).[16] c. Wash the beads to remove non-specifically bound proteins. d. Elute the ADC from the beads. e. Analyze the eluted ADC using LC-MS under denaturing conditions to determine the average DAR and the distribution of different drug-loaded species. f. The plasma supernatant can also be analyzed by LC-MS/MS to quantify the amount of prematurely released free payload.[2]
-
Data Analysis: a. Plot the average DAR as a function of time to determine the stability of the conjugate. b. Calculate the half-life of the ADC in plasma.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC₅₀ (half-maximal inhibitory concentration) of an ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC, unconjugated antibody, and free payload for use as controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[18]
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include wells with medium only as a negative control. c. Incubate the plate for 72-120 hours at 37°C with 5% CO₂.[19]
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[20]
-
Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot the cell viability against the logarithm of the concentration and use a non-linear regression model to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
The thioether linker itself does not directly participate in signaling. Its primary role is to ensure the stable delivery of the cytotoxic payload to the target cell. The mechanism of action is dictated by the antibody and the payload.
Caption: General mechanism of action for a non-cleavable thioether-linked ADC.
-
Binding: The ADC circulates in the bloodstream and the mAb component binds specifically to its target antigen on the surface of a cancer cell.[]
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking and Degradation: The complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded by proteases.[]
-
Payload Release: The degradation of the antibody releases the cytotoxic payload, which is still attached to the linker and a single amino acid (typically cysteine). This "payload-linker-amino acid" catabolite is the active form for non-cleavable linkers.[13]
-
Cytotoxicity: The released catabolite then interacts with its intracellular target (e.g., tubulin for auristatins, DNA for calicheamicins), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[5]
The stability of the thioether linker is paramount to this process. A stable linker ensures that the potent payload is released only after lysosomal degradation, thereby maximizing the therapeutic window by concentrating the cytotoxic effect within the target cells and minimizing collateral damage to healthy tissues.
Conclusion
The thioether linker, particularly when stabilized against retro-Michael reactions, serves as a robust and reliable platform for the development of non-cleavable ADCs. Its stability in systemic circulation is a key advantage, contributing to a favorable safety profile by minimizing off-target toxicity. While the field is continuously evolving with novel cleavable and non-cleavable linker technologies, the fundamental principles of thioether chemistry remain highly relevant. A thorough understanding of the linker's properties, supported by rigorous experimental evaluation of stability and efficacy, is essential for the successful design and clinical translation of next-generation antibody-drug conjugates.
References
- 1. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 5. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety | MDPI [mdpi.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
In-Depth Technical Guide: E3 Ligase Ligase-Linker Conjugate 150
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E3 Ligase Ligand-linker Conjugate 150, a crucial component in the development of targeted protein degraders. This document details its properties, its role in the synthesis of the PROTAC® SMARCA2/4-degrader-32 (also known as HY-170343 and compound I-446), and the associated biological activity and experimental protocols.
Introduction
This compound is a pre-functionalized chemical moiety designed for the efficient synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a linker ready for conjugation with a target protein ligand. Its primary application is in the creation of PROTACs aimed at inducing the degradation of specific cellular proteins, a novel and powerful strategy in drug discovery.
This conjugate is instrumental in the synthesis of SMARCA2/4-degrader-32, a PROTAC designed to target the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4 for degradation.
Physicochemical and Biological Properties
A summary of the known quantitative data for the final PROTAC, SMARCA2/4-degrader-32, synthesized using this compound, is presented below.
| Property | Value | Cell Line | Conditions | Reference |
| DC50 | <100 nM | A549 | 24 hours treatment | [1] |
| Dmax | >90% | A549 | 24 hours treatment | [1] |
Table 1: Biological Activity of SMARCA2/4-degrader-32
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind the use of this compound is the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The resulting PROTAC, SMARCA2/4-degrader-32, acts as a molecular bridge, simultaneously binding to the target proteins (SMARCA2/4) and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of PROTACs are crucial for reproducibility and further development. The following sections outline generalized yet detailed methodologies based on established practices in the field, particularly from studies involving VHL-based PROTACs targeting chromatin remodelers.
Synthesis of PROTAC SMARCA2/4-degrader-32
The synthesis of SMARCA2/4-degrader-32 involves the conjugation of this compound with a ligand for the SMARCA2/4 bromodomain. The specific details of the synthesis, including reaction conditions, purification, and characterization, are outlined in the patent document WO2020251971A1. A generalized workflow is depicted below.
Cellular Degradation Assays
Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading the target protein in a cellular context.
Methodology:
-
Cell Culture: A549 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a serial dilution of SMARCA2/4-degrader-32 for a specified time (e.g., 24 hours).
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Quantification: The levels of SMARCA2 and SMARCA4 proteins are quantified using methods such as:
-
Western Blotting: A semi-quantitative method to visualize protein levels.
-
In-Cell Western™: A quantitative immunofluorescence-based assay.
-
Mass Spectrometry-based Proteomics: For a global and unbiased quantification of protein degradation.
-
-
Data Analysis: The percentage of protein degradation relative to a vehicle control (e.g., DMSO) is calculated for each concentration. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation observed) are determined by fitting the data to a dose-response curve.
Ternary Complex Formation Assays
Objective: To assess the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.
Methodology:
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the affinity and thermodynamics of the ternary complex formation.
-
Surface Plasmon Resonance (SPR): Monitors the binding of the components in real-time to determine kinetic parameters (kon, koff) and binding affinity (KD).
-
Fluorescence Polarization/Anisotropy: Measures changes in the rotational motion of a fluorescently labeled component upon binding to assess complex formation.
Signaling Pathway Context
SMARCA2 and SMARCA4 are core components of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering the accessibility of DNA to transcription factors. By degrading SMARCA2/4, SMARCA2/4-degrader-32 can modulate the expression of numerous genes involved in cell cycle progression, proliferation, and differentiation, thereby impacting cancer cell survival and growth.
Conclusion
This compound represents a key enabling tool for the development of potent and specific PROTACs. Its successful application in the synthesis of SMARCA2/4-degrader-32 highlights the potential of this technology to target previously challenging drug targets like chromatin remodeling enzymes. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and expand the utility of this and similar conjugates in the field of targeted protein degradation.
References
An In-depth Technical Guide to VHL Ligand Precursors for PROTAC Conjugates
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core von Hippel-Lindau (VHL) ligand precursors that are fundamental to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the absence of specific public domain information on "Conjugate 150," this document focuses on the well-established VHL ligands and precursors that form the basis for the vast majority of VHL-recruiting PROTACs in development, and would thus be applicable to the synthesis of a hypothetical "Conjugate 150."
Introduction to VHL Ligands in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. At the forefront of this technology are PROTACs, heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] A PROTAC consists of two key moieties connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[3]
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] Due to its widespread expression and the availability of high-affinity, well-characterized small molecule ligands, VHL has become one of the most successfully exploited E3 ligases for PROTAC development.[3][5] The core of these VHL ligands is typically a hydroxyproline-based scaffold that mimics the binding motif of Hypoxia-Inducible Factor-1α (HIF-1α), a natural substrate of VHL.[4][]
Core VHL Ligand Scaffolds and Precursors
The development of potent and cell-permeable VHL-based PROTACs relies on a robust understanding of the synthesis and properties of their VHL-binding precursors. The most widely adopted scaffold is based on the molecule VH032 .
The Prototypical VH032 Scaffold
VH032 is a potent VHL inhibitor that has served as the foundation for a multitude of VHL-recruiting PROTACs.[3][7] Its structure features a central hydroxyproline (B1673980) (Hyp) core, which is crucial for its interaction with the VHL protein. The synthesis of VH032 and its derivatives allows for the introduction of a linker at various positions, enabling the creation of a diverse range of PROTAC molecules.
Other Notable VHL Ligand Scaffolds
While VH032 is predominant, other VHL ligand scaffolds have been developed to improve properties such as binding affinity, metabolic stability, and synthetic accessibility. Notable examples include VH298 and Me-VH032 .[7][8] These molecules often feature modifications to the core VH032 structure to optimize their performance in PROTAC constructs.
Quantitative Analysis of VHL Ligand Properties
The selection of a VHL ligand precursor is often guided by its binding affinity for the VHL protein and its physicochemical properties, which can influence the overall properties of the final PROTAC conjugate.
Binding Affinities of Common VHL Ligands
The binding affinity of VHL ligands to the VHL protein is a critical parameter for the efficacy of the resulting PROTAC. These values are typically determined using biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or competitive binding assays like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
| Ligand | Assay | Binding Affinity (Kd or Ki) | IC50 | Reference |
| VH032 | ITC | 185 ± 7 nM (Kd) | ||
| VH032 | TR-FRET | 33.4 nM (Ki) | 77.8 nM | [7] |
| VH298 | TR-FRET | 18.9 nM (Ki) | 44.0 nM | [7] |
| MZ1 (a PROTAC containing a VHL ligand) | TR-FRET | 6.3 nM (Ki) | 14.7 nM | [7] |
| VH101 | 44 nM (Kd) | |||
| VH032 phenol | TR-FRET | 14.6 nM (Ki) | 34.0 nM | [7] |
| BOC-VH032 | TR-FRET | 2.1 µM (Ki) | 4.9 µM | [7] |
| VH032 amine | TR-FRET | 5.7 µM (Ki) | 13.3 µM | [7] |
| Me-VH032 amine | TR-FRET | 3.4 µM (Ki) | 7.9 µM | [7] |
Physicochemical Properties of VHL Ligand Precursors
The physicochemical properties of the VHL ligand precursor can significantly impact the drug-like properties of the final PROTAC, including its solubility, permeability, and oral bioavailability.
| Ligand Precursor | Molecular Weight (MW) | Topological Polar Surface Area (tPSA) | Calculated LogP (cLogP) | Reference |
| VH032 | 472.55 | 100.15 | 2.96 | [9] |
| VH298 | 510.61 | 109.38 | 3.32 | [9] |
Experimental Protocols for VHL Ligand Synthesis
The synthesis of VHL ligand precursors is a multi-step process that has been optimized for efficiency and scalability. The following is a generalized protocol for the synthesis of a VH032-like precursor, based on established literature procedures.[10][11]
Synthesis of a Core Intermediate
A common strategy for synthesizing VH032 involves the preparation of a key intermediate, often a substituted benzonitrile (B105546), which is then elaborated to the final ligand.
-
C-H Arylation: A substituted benzonitrile (e.g., 4-bromobenzonitrile) is coupled with 4-methylthiazole (B1212942) using a palladium catalyst (e.g., Pd(OAc)2 or Pd-PEPPSI-IPr) in a suitable solvent like DMA at elevated temperatures.[10][11]
-
Nitrile Reduction: The resulting benzonitrile intermediate is then reduced to the corresponding benzylamine (B48309). This can be achieved using various reducing agents, such as diisobutylaluminium hydride ((iBu)2AlH).[11]
-
Amine Protection: The primary amine is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to facilitate subsequent coupling reactions.
Coupling and Deprotection Steps
-
First Amide Coupling: The protected benzylamine is coupled with Boc-protected L-hydroxyproline (Boc-Hyp-OH) using a peptide coupling reagent like HATU in the presence of a base such as DIPEA in a solvent like DMF.[11]
-
Boc Deprotection: The Boc group on the hydroxyproline nitrogen is removed using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).
-
Second Amide Coupling: The deprotected intermediate is then coupled with a second amino acid derivative, such as Boc-L-tert-leucine (Boc-Tle-OH), again using a peptide coupling reagent like HATU.[11]
-
Final Boc Deprotection: The final Boc group is removed with TFA to yield the VHL ligand precursor with a free amine that can be used for linker attachment or further modification.
Linker Conjugation
The VHL ligand precursor, now possessing a reactive handle (often a primary amine or a hydroxyl group), can be conjugated to a linker.
-
Amide Bond Formation: If the VHL ligand has a free amine and the linker has a carboxylic acid, a standard amide coupling reaction using HATU or a similar reagent can be performed.
-
Click Chemistry: For more modular approaches, the VHL ligand and the linker can be functionalized with an azide (B81097) and an alkyne, respectively, and then joined using a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[1]
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a VHL-based PROTAC is to induce the proximity of a target protein to the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Caption: PROTAC-mediated protein degradation pathway.
Experimental and Logical Workflows
The development of a VHL-based PROTAC follows a logical progression from design and synthesis to biological evaluation.
General Synthesis Workflow for a VHL-based PROTAC
Caption: Synthetic workflow for VHL-based PROTACs.
Logical Workflow for PROTAC Design and Evaluation
Caption: Design and evaluation workflow for VHL PROTACs.
Conclusion and Future Outlook
The development of VHL ligand precursors has been a cornerstone of the success of PROTAC technology. The well-defined structure-activity relationships and robust synthetic routes for molecules like VH032 have enabled the rapid development of potent and selective protein degraders. Future research in this area will likely focus on the discovery of novel VHL ligand scaffolds with improved drug-like properties, such as enhanced oral bioavailability and reduced molecular weight.[12] Furthermore, the exploration of new linker technologies and a deeper understanding of the rules governing ternary complex formation will continue to drive the design of next-generation VHL-based therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Biological Activity of VHL-Based PROTACs Utilizing Conjugate 150
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of VHL-based Proteolysis Targeting Chimeras (PROTACs) synthesized using E3 Ligase Ligand-linker Conjugate 150. The focus is on the resulting PROTAC, SMARCA2/4-degrader-32, its targeted degradation of the chromatin remodelers SMARCA2 and SMARCA4, and the subsequent impact on cellular signaling pathways.
Introduction to VHL-Based PROTACs and Conjugate 150
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation. They function by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully utilized E3 ligases in PROTAC design. VHL-based PROTACs have demonstrated potent and selective degradation of a wide range of therapeutic targets. This compound is a key building block for the synthesis of specific VHL-based PROTACs. It comprises a high-affinity VHL ligand pre-functionalized with a linker, ready for conjugation to a target protein ligand. This conjugate has been instrumental in the development of PROTAC SMARCA2/4-degrader-32 , a potent degrader of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4.
Quantitative Data Summary
The biological activity of PROTAC SMARCA2/4-degrader-32, synthesized using Conjugate 150, has been characterized by its efficiency and potency in degrading its target proteins. The following table summarizes the key quantitative data.
| PROTAC Name | Target Proteins | Cell Line | DC50 | Dmax | Treatment Time |
| PROTAC SMARCA2/4-degrader-32 | SMARCA2, SMARCA4 | A549 | <100 nM[1] | >90%[1] | 24 hours |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the biological activity of VHL-based PROTACs like SMARCA2/4-degrader-32.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of target proteins (SMARCA2 and SMARCA4) following PROTAC treatment.
Materials:
-
A549 cells
-
PROTAC SMARCA2/4-degrader-32
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-VHL, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC SMARCA2/4-degrader-32 (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. Include a vehicle control (DMSO) and a positive control (pre-treatment with MG132 before adding the PROTAC).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
Cell Viability Assay
This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
A549 cells
-
PROTAC SMARCA2/4-degrader-32
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC SMARCA2/4-degrader-32.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Perform the CellTiter-Glo® or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance and plot the cell viability against the PROTAC concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (SMARCA2/4-PROTAC-VHL).
Materials:
-
A549 cells
-
PROTAC SMARCA2/4-degrader-32
-
MG132
-
Co-IP lysis buffer
-
Anti-VHL antibody or anti-SMARCA2/4 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat A549 cells with PROTAC SMARCA2/4-degrader-32 and MG132 (to prevent degradation of the complex).
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-VHL or anti-SMARCA2/4 antibody (or control IgG) overnight.
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SMARCA2/4 and VHL to confirm the presence of the ternary complex.
Biological Activity and Signaling Pathways
SMARCA2 and SMARCA4 are the catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[2] The degradation of these proteins by PROTAC SMARCA2/4-degrader-32 has significant downstream effects on various cellular processes.
Mechanism of Action
The VHL-based PROTAC, SMARCA2/4-degrader-32, functions by forming a ternary complex with the VHL E3 ligase and either SMARCA2 or SMARCA4. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
References
An In-depth Technical Guide to Targeted Protein Degradation with Conjugate 150 (Represented by MZ1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" disease targets. Unlike traditional inhibitors that merely block a protein's function, TPD utilizes small molecules to hijack the cell's natural protein disposal machinery, leading to the selective elimination of a protein of interest (POI). This guide provides a comprehensive technical overview of TPD using "Conjugate 150," a representative bifunctional degrader molecule exemplified by the well-characterized BRD4-targeting PROTAC, MZ1.
MZ1 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a marked preference for BRD4.[1][2][3] It achieves this by simultaneously binding to a BET bromodomain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of the target protein.[2][4] This guide will delve into the quantitative data supporting the efficacy of this conjugate, provide detailed experimental protocols for its characterization, and visualize the key pathways and workflows involved.
Mechanism of Action
The core mechanism of Conjugate 150 (MZ1) involves the formation of a ternary complex between the target protein (BRD4), the conjugate itself, and an E3 ubiquitin ligase (VHL). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The conjugate is subsequently released and can catalytically induce the degradation of additional target protein molecules.[1]
Quantitative Data
The efficacy and selectivity of Conjugate 150 (MZ1) are supported by extensive quantitative data. These data are crucial for understanding its biological activity, including binding affinities to both the target and the E3 ligase, the cooperativity of ternary complex formation, and its cellular degradation potency and selectivity.
Table 1: Binary Binding Affinities of MZ1
This table summarizes the binding affinities (Kd) of MZ1 to the individual bromodomains of BET proteins and to the VHL E3 ligase complex, as determined by Isothermal Titration Calorimetry (ITC).
| Target Protein | Bromodomain | Kd (nM) | Reference |
| BRD2 | BD1 | 307 | [5] |
| BD2 | 228 | [5] | |
| BRD3 | BD1 | 119 | [5] |
| BD2 | 115 | [5] | |
| BRD4 | BD1 | 382 | [2][5] |
| BD2 | 120 | [5] | |
| VHL-ElonginC-ElonginB (VCB) | - | 66 | [1] |
Table 2: Ternary Complex Formation and Cooperativity
The stability and preferential formation of the BRD4-MZ1-VHL ternary complex are key to its selective degradation of BRD4. Cooperativity (α) indicates how the binding of one protein to the PROTAC affects the binding of the second. An α value greater than 1 signifies positive cooperativity, meaning the ternary complex is more stable than predicted from the individual binary binding affinities.
| Ternary Complex | Ternary Kd (nM) | Cooperativity (α) | Reference |
| BRD4BD2 :: MZ1 :: VCB | 3.7 - 5 | 15 - 26 | [1][6][7] |
| BRD3BD2 :: MZ1 :: VCB | - | ~10 | [7] |
| BRD2BD2 :: MZ1 :: VCB | - | ~5 | [7] |
| BRD4BD1 :: MZ1 :: VCB | - | ~3 | [7] |
Table 3: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax)
DC50 represents the concentration of the conjugate required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. These values are typically measured in specific cell lines after a defined treatment period (e.g., 24 hours).
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| HeLa | BRD4 | ~2-25 | >90 | [1][2] |
| BRD2 | ~200 | - | [1] | |
| BRD3 | ~200 | - | [1] | |
| MV4;11 (AML) | BRD4 | - | 96 | [1] |
| HL60 (AML) | BRD4 | - | 82 | [1] |
| 697 (B-ALL) | BRD4 | 117 | - | [8] |
| RS4;11 (B-ALL) | BRD4 | 199 | - | [8] |
BRD4 Signaling Pathway
BRD4 is a critical epigenetic reader that plays a key role in transcriptional regulation. It binds to acetylated histones and recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promote the expression of genes involved in cell cycle progression, proliferation, and oncogenesis, such as MYC.[9] By inducing the degradation of BRD4, Conjugate 150 effectively downregulates these critical signaling pathways.
Experimental Protocols
Characterizing a targeted protein degrader like Conjugate 150 requires a suite of biochemical and cellular assays. Below are detailed protocols for three key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in cellular protein levels following treatment with the degrader.[10][11]
1. Materials:
-
Appropriate human cell line (e.g., HeLa, MV4;11)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Conjugate 150 (MZ1) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
2. Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of Conjugate 150 (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples. Add 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against the target protein (BRD4) and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: In-Cell Ubiquitination Assay
This immunoprecipitation-based assay is used to detect the ubiquitination of the target protein upon degrader treatment.[12][13][14]
1. Materials:
-
Cell line expressing the target protein
-
Plasmids for expressing epitope-tagged ubiquitin (e.g., HA-Ub) (optional, for enhancing signal)
-
Conjugate 150 (MZ1) and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (stringent, e.g., containing 1% SDS)
-
Dilution buffer (e.g., Triton-based buffer without SDS)
-
Primary antibody against the target protein (for immunoprecipitation)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Primary antibody against ubiquitin or the epitope tag (e.g., anti-HA) for Western blotting
2. Methodology:
-
Cell Treatment: Transfect cells with the HA-Ubiquitin plasmid if desired. Treat cells with Conjugate 150 or vehicle for a shorter time course (e.g., 1-4 hours). Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of treatment to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing SDS-containing buffer to disrupt protein-protein interactions. Shear the lysate by sonication.
-
Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Pre-clear the lysate with Protein A/G beads.
-
Add the primary antibody against the target protein (BRD4) to the lysate and incubate overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
-
-
Western Blot Analysis: Perform Western blotting on the eluted samples as described in Protocol 1. Probe the membrane with an anti-ubiquitin or anti-HA antibody to visualize the smear of high-molecular-weight ubiquitinated BRD4.
Protocol 3: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC is a biophysical technique used to measure the thermodynamic parameters of binding events, allowing for the determination of binding affinity (Kd) and cooperativity (α).[6][15]
1. Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant proteins: Target protein (BRD4 bromodomain), E3 ligase complex (VCB)
-
Conjugate 150 (MZ1)
-
ITC buffer (e.g., PBS or HEPES, with a small percentage of DMSO for compound solubility)
2. Methodology:
-
Determine Binary Affinities:
-
Conjugate to Target: Load the target protein solution (e.g., 10-20 µM) into the ITC cell. Titrate in the Conjugate 150 solution (e.g., 100-200 µM) from the injection syringe.
-
Conjugate to E3 Ligase: Load the E3 ligase solution into the cell and titrate in the Conjugate 150.
-
-
Determine Ternary Affinity:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell.
-
Titrate in the Conjugate 150 solution. The resulting data will provide the apparent Kd for ternary complex formation.
-
-
Data Analysis:
-
Analyze the heat changes upon each injection to generate binding isotherms.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, enthalpy (ΔH), and stoichiometry (n).
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities: α = (KdConjugate-Target * KdConjugate-E3) / (KdTarget-Conjugate-E3 * KdConjugate) (where the denominator represents the ternary complex formation).
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of SMARCA2 Degrader-32 using an E3 Ligase Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin. In certain cancers, particularly those with mutations in the related SMARCA4 (BRG1) gene, cancer cells become dependent on the residual SMARCA2 activity for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[1][2][3]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of target proteins.[4] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] This application note provides a detailed protocol for the synthesis of a specific SMARCA2 degrader, designated as SMARCA2 degrader-32, utilizing a hypothetical E3 ligase ligand-linker conjugate, herein referred to as Conjugate 150.
Data Presentation
The following tables summarize the degradation potency and cellular activity of various reported SMARCA2 degraders, providing a comparative landscape for the newly synthesized SMARCA2 degrader-32.
Table 1: In Vitro Degradation Potency of SMARCA2 Degraders
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| SMD-3236 | 0.5 | 96 | H838 | [1][2] |
| PRT7732 | Low nanomolar | >90 | Cancer cell lines | [6] |
| PROTAC SMARCA2/4-degrader-32 (I-446) | <100 | >90 | A549 | [7][8] |
| SMD-3040 | Low nanomolar | >90 | - | [9] |
| G-6599 | - | - | SW1573 | [10] |
Table 2: Cellular Proliferation Inhibition by SMARCA2 Degraders
| Compound | IC50 (nM) | Cell Line | Citation |
| PRT7732 | 5.0-50 | SMARCA4-deficient cancer cells | [6] |
| SMD-3236 | - | Panel of SMARCA4-deficient cell lines | [2] |
Experimental Protocols
Synthesis of SMARCA2 Degrader-32
This protocol describes the synthesis of SMARCA2 degrader-32 via an amide bond formation between a SMARCA2 ligand (possessing a free amine) and Conjugate 150 (an E3 ligase ligand-linker conjugate with a terminal carboxylic acid).
Materials:
-
SMARCA2 Ligand-NH2 (1.0 eq)
-
Conjugate 150 (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Dissolve SMARCA2 Ligand-NH2 (1.0 eq) and Conjugate 150 (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.5 eq) and DCC (1.5 eq) to the solution at 0 °C.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM).
-
Further purify the product by preparative HPLC to obtain SMARCA2 degrader-32 with high purity.
-
Confirm the identity and purity of the final compound by NMR and MS analysis.
Western Blot for SMARCA2 Degradation
This protocol is to assess the in-vitro degradation of SMARCA2 protein in a SMARCA4-deficient cell line (e.g., H838) upon treatment with SMARCA2 degrader-32.
Materials:
-
H838 cells (or other suitable SMARCA4-deficient cell line)
-
SMARCA2 degrader-32
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed H838 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of SMARCA2 degrader-32 (e.g., 0.1 nM to 1000 nM) and a DMSO control for a fixed time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2 and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of SMARCA2 degradation (DC50 and Dmax).
Cell Viability Assay
This protocol measures the effect of SMARCA2 degrader-32 on the proliferation of SMARCA4-deficient cancer cells.
Materials:
-
SMARCA4-deficient cancer cell line (e.g., H838)
-
SMARCA4 wild-type cancer cell line (for selectivity assessment)
-
SMARCA2 degrader-32
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of SMARCA2 degrader-32 and a DMSO control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the DMSO control and determine the IC50 value.
Visualizations
Caption: Mechanism of action for SMARCA2 degrader-32.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plexium.com [plexium.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Protocol for Covalent Conjugation of a Protein of Interest to "Conjugate 150"
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the covalent conjugation of a protein of interest (POI) to "Conjugate 150." Since "Conjugate 150" is a placeholder term, this guide outlines two of the most robust and widely used bioconjugation strategies, which can be adapted depending on the specific reactive chemistry of the user's "Conjugate 150" molecule.[1][2][3] The protocols focus on:
-
Protocol A: Amine-Reactive Conjugation: Targeting primary amines (ε-amino groups of lysine (B10760008) residues) on the POI.[4][5][6]
-
Protocol B: Thiol-Reactive Conjugation: Targeting sulfhydryl groups (from cysteine residues) on the POI.[7][8][9][10]
Introduction to Protein Conjugation
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, such as a protein.[1] This technique is pivotal in drug development, diagnostics, and life sciences research for creating novel molecules with combined functionalities, such as antibody-drug conjugates (ADCs), imaging agents, and immobilized enzymes.[11][12]
The choice of conjugation strategy depends on the available functional groups on both the protein of interest and the molecule to be conjugated.[3] Primary amines and thiols are the most common targets on proteins due to their high abundance and nucleophilicity.[2]
-
Amine-reactive chemistry , typically using N-hydroxysuccinimide (NHS) esters, is straightforward but can be non-specific due to the high number of lysine residues often present on a protein's surface.[4][6]
-
Thiol-reactive chemistry , using reagents like maleimides, offers more site-specific conjugation as free cysteine residues are less common.[8][10] This may require the reduction of existing disulfide bonds or the introduction of a cysteine residue via site-directed mutagenesis.[8][13]
This guide provides a comprehensive workflow, from initial reaction setup to final conjugate purification and characterization.
Overall Experimental Workflow
The general procedure for protein conjugation involves preparation of the reactants, the conjugation reaction itself, and subsequent purification and analysis of the product.
Caption: General workflow for protein conjugation.
Protocol A: Amine-Reactive Conjugation (via NHS Ester)
This protocol assumes "Conjugate 150" is functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein to form a stable amide bond.[4][14][15]
Materials and Reagents
-
Protein of Interest (POI)
-
NHS-ester functionalized "Conjugate 150"
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer (50 mM, pH 8.0-8.5). Avoid buffers containing primary amines like Tris or glycine.[4][14]
-
Quenching Buffer: Tris-HCl (1 M, pH 8.0) or Glycine solution.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography column)
-
Analysis equipment (SDS-PAGE system, spectrophotometer)
Experimental Protocol
-
Protein Preparation:
-
'Conjugate 150' Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the "Conjugate 150" stock solution. A molar excess of 10-20x of the conjugate over the protein is a good starting point, but this should be optimized.[14]
-
While gently stirring, add the calculated volume of the "Conjugate 150" solution to the protein solution. The final concentration of organic solvent should not exceed 10%.[15]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for 15-30 minutes at room temperature.[4]
-
Reaction Parameters (Amine-Reactive)
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve efficiency.[4] |
| Reaction Buffer | PBS or Borate Buffer | pH must be between 7.2 and 8.5.[6] |
| Molar Ratio (Conjugate:Protein) | 10:1 to 20:1 | Must be optimized for each specific protein. |
| Reaction Time | 1-2 hours (RT) or 4-12 hours (4°C) | Longer times may increase labeling but also hydrolysis.[4] |
| Quenching Agent | Tris or Glycine (50-100 mM final) | Competes with the protein for unreacted NHS ester. |
Protocol B: Thiol-Reactive Conjugation (via Maleimide)
This protocol assumes "Conjugate 150" is functionalized with a maleimide (B117702) group, which reacts specifically with free sulfhydryl (-SH) groups on cysteine residues to form a stable thioether bond.[7][9][10]
Materials and Reagents
-
Protein of Interest (POI)
-
Maleimide-functionalized "Conjugate 150"
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) containing 5-10 mM EDTA, pH 7.0-7.5. The buffer should be degassed.[7][13]
-
(Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography column)
-
Analysis equipment (SDS-PAGE system, spectrophotometer)
Experimental Protocol
-
Protein Preparation (Reduction of Disulfides - Optional):
-
If the POI does not have free thiols, existing disulfide bonds may need to be reduced.
-
Dissolve the POI in a degassed buffer. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[8][13]
-
Crucially, if using DTT, it must be removed before adding the maleimide reagent (e.g., via a desalting column), as it contains a free thiol. TCEP does not need to be removed.[8]
-
-
Protein Preparation for Conjugation:
-
'Conjugate 150' Preparation:
-
Prepare a 10 mM stock solution of the maleimide-functionalized "Conjugate 150" in anhydrous DMSO or DMF immediately before use.[7]
-
-
Conjugation Reaction:
Reaction Chemistry (Thiol-Reactive)
Caption: Reaction of a protein thiol with a maleimide group.
Reaction Parameters (Thiol-Reactive)
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Ensure protein is in a soluble, non-aggregated state.[13] |
| Reaction Buffer | Degassed PBS + EDTA, pH 7.0-7.5 | pH is critical; above 8.0, maleimides can react with amines.[8] |
| Molar Ratio (Conjugate:Protein) | 10:1 to 20:1 | Optimize based on the number of available thiols.[7] |
| Reaction Time | 2 hours (RT) or 4-12 hours (4°C) | Protect from light and oxygen.[7] |
| Reducing Agent (Optional) | TCEP or DTT | TCEP is often preferred as it doesn't need to be removed.[8] |
Purification and Characterization of the Conjugate
Purification
After the conjugation reaction, it is essential to remove unreacted "Conjugate 150" and any reaction byproducts.
-
Size Exclusion Chromatography (SEC): This is the most common and effective method.[16][17][18] It separates molecules based on size, allowing the larger protein conjugate to be separated from the smaller, unconjugated molecule.[19][20]
-
Dialysis / Buffer Exchange: Useful for removing small molecule impurities, but may be less effective at removing aggregated protein.
Characterization
Confirming successful conjugation is a critical final step.
-
SDS-PAGE Analysis: This is a primary method to visualize the result of the conjugation.[21] A successful reaction will show a new band at a higher molecular weight compared to the unconjugated protein.[21][22] The disappearance or decrease in intensity of the original protein band is also indicative of a successful reaction.[21]
-
UV-Vis Spectroscopy: If "Conjugate 150" has a unique absorbance spectrum, the degree of labeling can be calculated by measuring the absorbance of the purified conjugate at two wavelengths (e.g., 280 nm for the protein and the λmax for the conjugate).[4]
-
Mass Spectrometry: Provides a precise mass of the conjugate, confirming the number of "Conjugate 150" molecules attached to each protein.
Example SDS-PAGE Result
| Lane | Sample | Expected Observation |
| 1 | Molecular Weight Marker | Standard ladder bands. |
| 2 | Unconjugated Protein of Interest | Single band at the protein's MW. |
| 3 | Purified Conjugate Reaction | A new, higher MW band. The original protein band may be faint or absent.[23] |
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. biotium.com [biotium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical technology principles for selective bioconjugation of proteins and antibodies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. goldbio.com [goldbio.com]
- 19. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. benchchem.com [benchchem.com]
- 22. aboligo.com [aboligo.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Design of PROTACs with a Thioether Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][] While various linker chemistries have been explored, this document focuses on the experimental design for PROTACs featuring a thioether linkage.
Thioether linkers, characterized by a carbon-sulfur-carbon bond, offer a unique combination of chemical stability and conformational flexibility.[5] This application note provides a comprehensive guide to the experimental design and detailed protocols for the synthesis, biochemical characterization, cellular evaluation, and stability assessment of PROTACs incorporating a thioether linker.
I. PROTAC Synthesis and Purification with a Thioether Linker
The synthesis of a PROTAC with a thioether linker typically involves the reaction of a thiol-containing precursor with an electrophile, such as an alkyl halide, on the other binding moiety.
Protocol 1: Synthesis of a Thioether-Linked PROTAC
This protocol outlines a general procedure for the synthesis of a PROTAC with a thioether linker via nucleophilic substitution.
Materials:
-
POI-binding ligand with a thiol group
-
E3 ligase-binding ligand with an alkyl halide handle
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Base (e.g., diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent oxidation of the thiol.
-
Reaction Setup: Dissolve the thiol-containing POI ligand and the alkyl halide-functionalized E3 ligase ligand in the chosen anhydrous solvent in the reaction vessel.
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as DIPEA, to the reaction mixture to deprotonate the thiol, forming a more reactive thiolate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by LC-MS. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purification: Purify the crude PROTAC product using reverse-phase HPLC to obtain the final compound with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
II. Biochemical Characterization
Biochemical assays are crucial for determining the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as for characterizing the formation and stability of the ternary complex.
A. Binary Binding Affinity Assays
Protocol 2: Surface Plasmon Resonance (SPR) for Binary Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[6]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or NTA chip)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+ with a low percentage of DMSO)
-
Recombinant purified POI and E3 ligase
-
Thioether-linked PROTAC
-
Regeneration solution
Procedure:
-
Immobilization: Immobilize the POI or E3 ligase onto the sensor chip surface according to the manufacturer's instructions. A lower density surface is recommended for ternary complex experiments to avoid mass transport limitations.[7]
-
Binding Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein surface.
-
Data Collection: Monitor the change in the refractive index in real-time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Repeat: Repeat the experiment by immobilizing the other protein partner and injecting the PROTAC to determine the binding affinity for the second binary interaction.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][9]
Materials:
-
Isothermal titration calorimeter
-
Sample cell and titration syringe
-
Purified POI and E3 ligase
-
Thioether-linked PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the protein and the PROTAC in the same buffer to minimize heats of dilution.[10] Ensure accurate concentration determination of all components.
-
ITC Experiment: Load the protein solution into the sample cell and the PROTAC solution into the titration syringe.
-
Titration: Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9] The entropy (ΔS) can then be calculated.
B. Ternary Complex Formation Assays
Protocol 4: SPR for Ternary Complex Formation
This assay assesses the ability of the PROTAC to bridge the POI and the E3 ligase to form a ternary complex.[11]
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the other protein (the POI) at varying concentrations over the immobilized surface.
-
Data Analysis: Analyze the resulting sensorgrams to determine the kinetics and affinity of the ternary complex formation. A significant increase in the binding response compared to the binary interactions indicates ternary complex formation.[7]
-
Cooperativity Calculation: The cooperativity factor (alpha) can be calculated by comparing the affinity of the POI for the PROTAC in the presence and absence of the E3 ligase. An alpha value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.[6]
III. Cellular Characterization
Cellular assays are essential to evaluate the ability of the thioether-linked PROTAC to induce the degradation of the target protein and to assess its functional consequences.
A. Protein Degradation Assays
Protocol 5: Western Blotting for Target Protein Degradation
Western blotting is a standard technique to quantify the levels of a specific protein in cell lysates.[3]
Materials:
-
Cell line expressing the POI
-
Thioether-linked PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with increasing concentrations of the thioether-linked PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the POI band intensity to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3][12]
B. Ubiquitination Assays
Protocol 6: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome pathway.[13]
Materials:
-
Cell line expressing the POI
-
Thioether-linked PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Antibody against the POI for IP
-
Protein A/G beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the thioether-linked PROTAC in the presence or absence of a proteasome inhibitor for a few hours. The proteasome inhibitor prevents the degradation of ubiquitinated proteins.[13]
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination signal in the PROTAC-treated samples confirms the mechanism of action.
C. Cell Viability Assays
Protocol 7: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Thioether-linked PROTAC
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the thioether-linked PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (concentration for 50% inhibition of cell growth).
IV. Stability Assessment
Protocol 8: Thioether Linker Stability Assay in Plasma
This protocol assesses the stability of the thioether linkage in a biologically relevant matrix.[5]
Materials:
-
Purified thioether-linked PROTAC
-
Human plasma
-
Incubator at 37°C
-
Acetonitrile (B52724) for protein precipitation
-
HPLC-MS system
Procedure:
-
Incubation: Incubate the purified PROTAC in human plasma at 37°C.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Precipitate plasma proteins with acetonitrile and centrifuge to collect the supernatant.[5]
-
Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of intact PROTAC remaining at each time point.
-
Data Analysis: Plot the percentage of intact PROTAC versus time to determine the stability of the thioether linker.
V. Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Biochemical and Biophysical Data
| PROTAC ID | POI Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Ternary Complex (KD, nM) | Cooperativity (α) |
| Thio-PROTAC-1 | ||||
| Thio-PROTAC-2 | ||||
| ... |
Table 2: Cellular Activity Data
| PROTAC ID | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| Thio-PROTAC-1 | |||
| Thio-PROTAC-2 | |||
| ... |
VI. Visualizations
PROTAC Mechanism of Action
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tainstruments.com [tainstruments.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing E3 Ligase Ligand-Linker Conjugate 150 for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system, responsible for substrate recognition and the subsequent transfer of ubiquitin, marking proteins for degradation.[1][2] The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has enabled the hijacking of this system to induce the degradation of specific proteins of interest (POIs).[3][][5] A critical component of a PROTAC is the E3 ligase ligand-linker conjugate, which binds to an E3 ligase and is tethered to a ligand for the POI.[][6] This document provides detailed protocols and application notes for the use of a generic E3 Ligase Ligand-linker Conjugate 150 in Western Blotting to assess its efficacy in mediating the ubiquitination and degradation of a target protein.
This compound is a synthetic molecule designed for the construction of PROTACs. By conjugating this molecule to a ligand for a specific POI, researchers can create a PROTAC that brings the POI into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2][] Western Blotting is a fundamental technique to qualitatively and quantitatively assess these cellular events.[][7]
Mechanism of Action
The fundamental principle behind the use of an E3 ligase ligand-linker conjugate in a PROTAC is the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Western Blotting can be employed to visualize two key outcomes of successful PROTAC action: the degradation of the target protein and the increase in its ubiquitinated forms.
Protocol 1: Assessment of Target Protein Degradation
This protocol is designed to quantify the reduction in the levels of the target protein in cells treated with a PROTAC constructed from this compound.[7]
A. Cell Culture and Treatment:
-
Seed cells of interest in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of the PROTAC (this compound + POI ligand) in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of the PROTAC for a desired period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
B. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
C. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe a separate membrane or the same membrane (after stripping) with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
D. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Caption: Experimental workflow for assessing protein degradation.
Protocol 2: Detection of Target Protein Ubiquitination
This protocol aims to detect the appearance of higher molecular weight, polyubiquitinated forms of the target protein following PROTAC treatment.[7]
A. Cell Treatment and Lysis with Proteasome Inhibitor:
-
Seed and culture cells as described in Protocol 1.
-
Pre-treat the cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. This will lead to the accumulation of ubiquitinated proteins.
-
Treat the cells with the PROTAC at the desired concentration and for a shorter time course (e.g., 0.5, 1, 2, 4 hours), in the continued presence of the proteasome inhibitor.
-
Lyse the cells as described in Protocol 1.
B. Immunoprecipitation (Optional, for enhanced detection):
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
C. SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in Protocol 1.
-
Block the membrane.
-
Incubate the membrane with a primary antibody against ubiquitin. This will detect all ubiquitinated proteins in the lysate or the immunoprecipitated sample.
-
Alternatively, if not performing immunoprecipitation, run parallel blots and probe one with an anti-target protein antibody and the other with an anti-ubiquitin antibody.[7]
-
Proceed with secondary antibody incubation and detection as described in Protocol 1.
D. Data Interpretation:
-
Look for the appearance of a high molecular weight smear or a ladder of bands above the expected molecular weight of the target protein in the PROTAC-treated samples. This indicates polyubiquitination.
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Degradation of Target Protein X
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Control |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 1 | 0.85 ± 0.06 | 15% |
| 10 | 0.52 ± 0.05 | 48% |
| 100 | 0.18 ± 0.03 | 82% |
| 1000 | 0.05 ± 0.02 | 95% |
Table 2: Time-Dependent Degradation of Target Protein X at 100 nM PROTAC
| Treatment Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Control |
| 0 | 1.00 ± 0.07 | 0% |
| 2 | 0.78 ± 0.05 | 22% |
| 4 | 0.45 ± 0.04 | 55% |
| 8 | 0.21 ± 0.03 | 79% |
| 16 | 0.10 ± 0.02 | 90% |
| 24 | 0.08 ± 0.02 | 92% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No protein degradation observed | PROTAC is not cell-permeable. | Assess cell permeability using analytical methods. |
| Ternary complex does not form. | Perform biophysical assays (e.g., TR-FRET) to confirm complex formation. | |
| Incorrect E3 ligase for the cell type. | Profile the expression of the target E3 ligase in the cell line used. | |
| High background in ubiquitination assay | Proteasome inhibitor is too potent or used for too long. | Optimize the concentration and incubation time of the proteasome inhibitor. |
| Non-specific antibody binding. | Increase the stringency of washes and use a high-quality primary antibody. | |
| Inconsistent loading control | Pipetting errors. | Be meticulous during protein quantification and loading. |
| Loading control protein level is affected by treatment. | Validate that the loading control is not affected by the experimental conditions. |
Conclusion
The use of this compound in the construction of PROTACs offers a powerful tool for inducing the degradation of specific proteins. Western Blotting is an essential and accessible method to validate the efficacy of these molecules by demonstrating target protein degradation and ubiquitination. The protocols and guidelines presented here provide a comprehensive framework for researchers to effectively utilize this technology in their drug discovery and chemical biology endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. PROTAC E3 Ligase Profiling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Note: Quantitative LC-MS/MS Analysis of a Novel PROTAC Series Synthesized from Conjugate 150
Audience: Researchers, scientists, and drug development professionals.
Abstract Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] The development of these complex heterobifunctional molecules requires robust and sensitive analytical methods to characterize their structure, purity, and pharmacokinetic properties.[3][4] This application note provides a detailed protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of a novel series of PROTACs synthesized from Conjugate 150 , a versatile building block composed of a Von Hippel-Lindau (VHL) E3 ligase ligand joined to a flexible linker.[5][6] We present optimized methods for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the quantitative performance for three exemplary PROTACs.
Core Concepts and Mechanism of Action
PROTACs function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to act catalytically.[7] The PROTACs in this series are synthesized from Conjugate 150 , which provides the VHL-recruiting moiety. Different POI ligands are attached to the linker's terminal reactive site to generate a library of degraders targeting various proteins. Understanding the stability, metabolism, and concentration of these molecules in biological matrices is critical for evaluating their therapeutic potential.[7][8]
Caption: Logical relationship of PROTAC synthesis from Conjugate 150 and its mechanism.
Quantitative Data Summary
A series of three PROTACs (PROTAC-A, PROTAC-B, and PROTAC-C) were synthesized from Conjugate 150, targeting a hypothetical kinase, transcription factor, and scaffolding protein, respectively. Their properties and the quantitative results of the LC-MS/MS analysis are summarized below.
Table 1: Properties of PROTACs Synthesized from Conjugate 150
| Compound ID | Target Protein (POI) | POI Ligand Class | Molecular Weight ( g/mol ) |
|---|---|---|---|
| PROTAC-A | Kinase XYZ | Type I Kinase Inhibitor | 952.5 |
| PROTAC-B | Transcription Factor ABC | Bromodomain Binder | 988.6 |
| PROTAC-C | Scaffolding Protein 123 | Hydrophobic Pocket Binder | 1024.7 |
Table 2: Optimized LC-MS/MS Method Parameters
| Compound ID | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| PROTAC-A | 953.5 | 452.2 | 40 | 28 |
| PROTAC-B | 989.6 | 452.2 | 45 | 32 |
| PROTAC-C | 1025.7 | 331.1 | 50 | 35 |
| Internal Std | 819.4 | 458.2 | 40 | 30 |
Table 3: Summary of Quantitative Performance in Rat Plasma
| Compound ID | Retention Time (min) | LLOQ (ng/mL) | Linear Range (ng/mL) | R² |
|---|---|---|---|---|
| PROTAC-A | 4.12 | 0.5 | 0.5 - 1000 | > 0.998 |
| PROTAC-B | 4.35 | 0.5 | 0.5 - 1000 | > 0.997 |
| PROTAC-C | 4.68 | 1.0 | 1.0 - 1000 | > 0.995 |
Experimental Protocols
Sample Preparation from Rat Plasma
This protocol details the extraction of PROTACs from plasma via protein precipitation, a common and effective method for bioanalytical sample preparation.[3][4]
-
Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquot : Pipette 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard : Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled PROTAC at 500 ng/mL) to all samples except for the blank matrix.
-
Precipitation : Add 200 µL of ice-cold acetonitrile/methanol (1:1, v/v) to each tube to precipitate plasma proteins.[3]
-
Vortex : Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer Supernatant : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate : Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Analyze : Vortex briefly and inject 5-10 µL onto the LC-MS/MS system.[3]
Caption: High-level workflow for the quantitative analysis of PROTACs from biological matrices.
LC-MS/MS Method
The chromatographic separation and mass spectrometric detection are optimized for sensitivity and selectivity.
-
LC System : UPLC System (e.g., Waters ACQUITY, Sciex ExionLC)[3][7]
-
Column : C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)[3]
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C[3]
-
Injection Volume : 5 µL
-
LC Gradient:
Time (min) % B 0.0 10 1.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
-
MS System : Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS)[3][7]
-
Ionization Mode : Electrospray Ionization (ESI), Positive
-
Scan Type : Multiple Reaction Monitoring (MRM)[8]
-
Source Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 500°C
-
Gas Flow Rates : Optimized for specific instrument
-
Data Analysis
-
Integration : Integrate the chromatographic peaks for each analyte and the internal standard using the instrument's software (e.g., MassLynx, SCIEX OS).
-
Calibration Curve : Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Regression : Apply a linear regression with 1/x² weighting to the calibration curve.
-
Quantification : Determine the concentration of the PROTACs in the QC and unknown samples by back-calculation from the regression equation. The assay's acceptance criteria should be met, with QC accuracies within ±15% of the nominal value.[4]
Signaling Pathway Visualization
To illustrate the biological impact of a PROTAC, the following diagram shows a simplified kinase signaling pathway. Degradation of Kinase XYZ by PROTAC-A is expected to inhibit downstream signaling, preventing a pro-growth cellular response.
Caption: Inhibition of a signaling pathway via PROTAC-mediated degradation of Kinase XYZ.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of novel PROTACs derived from Conjugate 150. The described protocols for sample preparation, chromatography, and mass spectrometry demonstrate high sensitivity, a wide dynamic range, and excellent linearity, making them suitable for supporting drug discovery and development studies.[7] These methods are essential for accurately determining pharmacokinetic profiles and understanding the in vivo behavior of this promising new class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for Determining the Cellular Uptake and Distribution of Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its ability to penetrate the cell membrane, achieve sufficient intracellular concentrations, and localize to the subcellular compartments where the target protein and the recruited E3 ligase reside. Therefore, a thorough understanding of the cellular uptake and distribution of a novel PROTAC, such as one designated "Conjugate 150," is paramount for its development and optimization.
These application notes provide a comprehensive overview of the key experimental protocols to quantitatively and qualitatively assess the cellular uptake and distribution of novel PROTACs. The described methods will enable researchers to elucidate the pharmacokinetic and pharmacodynamic properties of their compounds, troubleshoot efficacy issues, and guide the rational design of next-generation protein degraders.
General PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Upon entering the cell, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[3]
Caption: General mechanism of action for a PROTAC.
Quantitative Analysis of Cellular Uptake
The total intracellular concentration of a PROTAC is a key determinant of its efficacy. This can be quantified using various analytical techniques, with mass spectrometry being the gold standard for its sensitivity and specificity.
Data Presentation: Intracellular Concentration of Conjugate 150
The following table presents hypothetical quantitative data for the intracellular accumulation of "Conjugate 150" in a model cell line, as determined by UPLC-MS/MS.
| Treatment Time (hours) | Extracellular Conc. (µM) | Intracellular Conc. (µM) | Accumulation Ratio (Intra/Extra) |
| 1 | 1 | 0.25 | 0.25 |
| 4 | 1 | 0.85 | 0.85 |
| 12 | 1 | 1.50 | 1.50 |
| 24 | 1 | 1.45 | 1.45 |
| 24 | 0.1 | 0.12 | 1.20 |
| 24 | 10 | 5.80 | 0.58 |
Note: This data is illustrative and serves as a template for presenting experimental results.
Experimental Protocol: Quantification of Intracellular PROTAC by UPLC-MS/MS
This protocol describes the quantification of a novel PROTAC in cultured cells using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
Novel PROTAC (e.g., Conjugate 150)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (a stable isotope-labeled version of the PROTAC or a structurally similar molecule)
-
UPLC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the desired concentrations of the PROTAC for various time points.
-
Cell Harvesting and Washing:
-
Aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Aspirate the final PBS wash completely.
-
-
Cell Lysis:
-
Add a defined volume of ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Determine the protein concentration of a small aliquot of the lysate using a BCA or Bradford assay.
-
-
Protein Precipitation and PROTAC Extraction:
-
To the remaining lysate, add 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase (e.g., 50% ACN/water with 0.1% formic acid).
-
Inject the sample onto the UPLC-MS/MS system.
-
-
Data Analysis:
-
Develop a standard curve using known concentrations of the PROTAC.
-
Quantify the amount of PROTAC in the cell lysate by comparing its peak area to that of the internal standard and the standard curve.
-
Normalize the PROTAC concentration to the protein concentration of the lysate.
-
Caption: Workflow for UPLC-MS/MS quantification of intracellular PROTAC.
Analysis of Subcellular Distribution
The subcellular localization of a PROTAC is crucial for its activity, as it must be present in the same compartment as its target protein and the recruited E3 ligase. Subcellular fractionation followed by quantitative analysis is a common method to determine this distribution.
Data Presentation: Subcellular Distribution of Conjugate 150
The following table shows a hypothetical subcellular distribution profile for "Conjugate 150" in a model cell line.
| Subcellular Fraction | PROTAC Concentration (pmol/mg protein) | Percentage of Total Intracellular PROTAC |
| Cytosol | 150.2 | 65.8% |
| Nucleus | 68.5 | 30.0% |
| Mitochondria | 5.0 | 2.2% |
| Membrane/Organelles | 4.6 | 2.0% |
Note: This data is illustrative and serves as a template for presenting experimental results.
Experimental Protocol: Subcellular Fractionation
This protocol outlines a method for separating cellular components into nuclear, cytosolic, mitochondrial, and membrane/organellar fractions.[4][5][6]
Materials:
-
Homogenization buffer (e.g., sucrose-based buffer)
-
Dounce homogenizer
-
Differential centrifugation equipment
-
Specific lysis buffers for each fraction (optional)
-
UPLC-MS/MS for quantification
Procedure:
-
Cell Harvesting: Harvest cells treated with the PROTAC and wash them with ice-cold PBS.
-
Homogenization:
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Allow the cells to swell on ice.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until a high percentage of cells are lysed (monitor under a microscope).
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondria.
-
Microsomal (Membrane/Organelle) Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction.
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.
-
-
Fraction Purity Assessment: Before PROTAC quantification, it is crucial to assess the purity of each fraction by Western blotting for marker proteins (e.g., Histone H3 for nucleus, Tubulin for cytosol, COX IV for mitochondria).
-
PROTAC Quantification: Quantify the PROTAC concentration in each fraction using the UPLC-MS/MS protocol described previously.
Caption: Workflow for subcellular fractionation by differential centrifugation.
Intracellular Target Engagement and Visualization
While mass spectrometry provides quantitative data, other techniques are crucial for understanding if the PROTAC engages its target in the cellular environment and for visualizing its distribution.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to measure the engagement of a PROTAC with its target protein in living cells.[7][8][9]
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the same site as the PROTAC is added to the cells. When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs. An unlabeled PROTAC will compete with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner.
Materials:
-
Cells expressing the NanoLuc®-target protein fusion.
-
Fluorescently labeled tracer specific for the target protein.
-
NanoBRET™ substrate (e.g., Nano-Glo® Vivazine™).
-
Plate reader capable of measuring luminescence and fluorescence.
Procedure:
-
Cell Plating: Plate the cells expressing the NanoLuc®-fusion protein in a white, 96-well plate.
-
PROTAC and Tracer Addition: Add the PROTAC at various concentrations, followed by the addition of the fluorescent tracer at a fixed concentration.
-
Substrate Addition: Add the NanoBRET™ substrate.
-
Incubation: Incubate the plate according to the assay protocol.
-
Signal Measurement: Measure the donor and acceptor emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency in live cells.
Caption: Logical relationship in a competitive NanoBRET™ assay.
Experimental Protocol: Fluorescence Microscopy for Intracellular Localization
Visualizing a PROTAC's intracellular distribution can provide valuable insights. This requires a fluorescently labeled version of the PROTAC.
Materials:
-
Fluorescently labeled PROTAC.
-
Cell culture-grade glass-bottom dishes or slides.
-
Confocal microscope.
-
Nuclear stain (e.g., DAPI or Hoechst).
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™, ER-Tracker™).
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes.
-
Staining and Treatment:
-
(Optional) Incubate cells with organelle-specific trackers according to the manufacturer's instructions.
-
Treat the cells with the fluorescently labeled PROTAC for the desired time.
-
In the final minutes of incubation, add a nuclear stain.
-
-
Washing: Wash the cells with fresh, pre-warmed medium or PBS.
-
Imaging:
-
Immediately image the live cells using a confocal microscope.
-
Acquire images in the channels corresponding to the PROTAC, the nucleus, and any other stained organelles.
-
-
Image Analysis:
-
Overlay the different channels to determine the co-localization of the PROTAC with specific subcellular compartments.
-
Quantify co-localization using appropriate software and statistical methods (e.g., Pearson's correlation coefficient).
-
Conclusion
The protocols and guidelines presented here provide a robust framework for characterizing the cellular uptake and distribution of novel PROTACs like "Conjugate 150." A multi-faceted approach, combining quantitative methods like UPLC-MS/MS with functional and imaging-based assays such as NanoBRET™ and fluorescence microscopy, is essential for a comprehensive understanding. The resulting data will be invaluable for establishing structure-activity relationships, optimizing PROTAC design, and ultimately advancing the development of new protein-degrading therapeutics.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Subcellular fractionation protocol [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. selvita.com [selvita.com]
- 9. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with VHL E3 Ligase Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex, which plays a pivotal role in cellular oxygen sensing.[1] This complex, often referred to as the VCB-Cul2-Rbx1 complex, targets the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[2][3] Mutations or dysfunction of the VHL E3 ligase are associated with various cancers, making it a significant target for therapeutic intervention.[1][4]
In vitro ubiquitination assays are essential tools for studying the activity and regulation of E3 ligases like VHL.[5][6] These assays allow for the biochemical reconstitution of the ubiquitination cascade, enabling the detailed investigation of enzyme function, substrate specificity, and the effect of small molecule modulators. This document provides detailed protocols and application notes for performing in vitro ubiquitination assays with a reconstituted VHL E3 ligase complex. While specific quantitative data for "VHL Conjugate 150" is not publicly available, this guide presents a representative framework and illustrative data for such experiments.
Principle of the Assay
The in vitro ubiquitination assay recapitulates the enzymatic cascade responsible for attaching ubiquitin to a substrate protein.[5] This process involves three key enzymes:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.
In the context of VHL, the E3 ligase complex recognizes and binds to a hydroxylated proline residue on the HIF-1α substrate. The assay's output is the formation of polyubiquitinated substrate, which can be detected by various methods, most commonly by Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VHL-mediated ubiquitination pathway and the general workflow of an in vitro ubiquitination assay.
Caption: VHL-mediated ubiquitination of HIF-1α.
Caption: In vitro ubiquitination assay workflow.
Experimental Protocols
This section provides a detailed protocol for a standard in vitro ubiquitination assay using a reconstituted VHL E3 ligase complex and a HIF-1α-derived substrate.
Materials and Reagents
-
Enzymes:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant VHL E3 ligase complex (VHL, Elongin B, Elongin C, Cul2, Rbx1)
-
-
Substrate:
-
Recombinant substrate protein (e.g., a peptide or protein fragment of HIF-1α containing the oxygen-dependent degradation domain, pre-hydroxylated if necessary)
-
-
Ubiquitin:
-
Recombinant human ubiquitin
-
-
Buffers and Solutions:
-
10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 250 mM MgCl₂, 10 mM DTT
-
ATP solution: 100 mM ATP in water
-
5x SDS-PAGE Sample Buffer
-
Deionized water (ddH₂O)
-
-
Antibodies:
-
Primary antibody against ubiquitin or the substrate protein tag (e.g., anti-His, anti-GST)
-
HRP-conjugated secondary antibody
-
-
Detection Reagents:
-
Chemiluminescent substrate
-
Protocol
-
Reaction Setup:
-
Thaw all recombinant proteins and reagents on ice.
-
Prepare a master mix of common reagents to ensure consistency across reactions.
-
In a microcentrifuge tube, assemble the reaction components in the order listed in the table below. It is crucial to include control reactions lacking key components (e.g., -E1, -E3, -ATP) to confirm that the observed ubiquitination is dependent on the complete enzymatic cascade.
-
| Component | Stock Concentration | Volume for 25 µL Reaction | Final Concentration |
| Deionized Water | - | to 25 µL | - |
| 10x Ubiquitination Buffer | 10x | 2.5 µL | 1x |
| ATP Solution | 100 mM | 0.5 µL | 2 mM |
| Ubiquitin | 10 mg/mL | 1 µL | ~47 µM |
| E1 Enzyme | 1 µM | 0.5 µL | 20 nM |
| E2 Enzyme | 10 µM | 0.5 µL | 200 nM |
| Substrate (e.g., HIF-1α) | 10 µM | 2.5 µL | 1 µM |
| VHL E3 Ligase Complex | 1 µM | 1 µL | 40 nM |
| VHL Conjugate 150 (Test) | (User Defined) | (User Defined) | (User Defined) |
-
Initiate the Reaction:
-
The reaction is typically initiated by the addition of the E3 ligase or ATP.
-
Gently mix the components and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding 6.25 µL of 5x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ubiquitin or anti-substrate) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands or a smear above the unmodified substrate band indicates polyubiquitination.[8]
-
Data Presentation
Quantitative data from in vitro ubiquitination assays, particularly when evaluating inhibitors or activators like a hypothetical "VHL Conjugate 150," is crucial for determining potency and efficacy. The following table provides an illustrative example of how such data could be presented.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Hill Slope | Max Inhibition/Activation (%) |
| VHL Conjugate 150 | VHL-HIF-1α interaction | In Vitro Ubiquitination Assay | [Data] | [Data] | [Data] |
| Positive Control | VHL-HIF-1α interaction | In Vitro Ubiquitination Assay | [Data] | [Data] | [Data] |
| Negative Control | VHL-HIF-1α interaction | In Vitro Ubiquitination Assay | > 10,000 | N/A | < 10 |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No ubiquitination observed | Inactive enzyme (E1, E2, or E3) or ATP degradation | Test each enzyme individually. Use fresh ATP. Ensure proper storage of all reagents. |
| Incorrect buffer conditions (pH, salt) | Verify the pH and composition of the reaction buffer. | |
| Substrate is not recognized by the E3 ligase | Ensure the substrate contains the correct recognition motif (e.g., hydroxylated proline for VHL). | |
| High background/non-specific bands | E3 ligase auto-ubiquitination | This is common. Run a control reaction without the substrate to assess the extent of auto-ubiquitination. |
| Antibody cross-reactivity | Use a highly specific primary antibody. Optimize antibody concentration and incubation time. | |
| Weak signal | Insufficient incubation time or enzyme concentration | Optimize incubation time and enzyme concentrations. A time-course and enzyme titration experiment can be beneficial. |
| Poor protein transfer during Western blotting | Verify transfer efficiency using a pre-stained protein ladder or Ponceau S staining. |
Conclusion
The in vitro ubiquitination assay is a powerful technique for dissecting the biochemical activity of the VHL E3 ligase complex. The protocols and guidelines presented here provide a robust framework for researchers to investigate the function of VHL, characterize its substrates, and screen for potential therapeutic modulators. Careful optimization of reaction conditions and the inclusion of appropriate controls are paramount for obtaining reliable and reproducible data.
References
- 1. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 2. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 6. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 7. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 8. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
Developing Novel PROTACs with E3 Ligase Ligand-Linker Conjugate 150: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel Proteolysis Targeting Chimeras (PROTACs) utilizing E3 Ligase Ligand-linker Conjugate 150. PROTACs are a revolutionary class of small molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3] This technology offers a powerful alternative to traditional inhibitors, with the potential to target proteins previously considered "undruggable".[2][4]
This compound is a pre-synthesized building block designed to streamline the development of PROTACs. It consists of a high-affinity ligand for an E3 ubiquitin ligase, covalently attached to a versatile linker with a reactive functional group. This allows for the straightforward conjugation of a target protein-specific ligand, or "warhead," to create a heterobifunctional PROTAC molecule.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6][7] By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein.[1][8] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.[2][8] A key advantage of PROTACs is their catalytic nature; after inducing the degradation of a target protein, the PROTAC is released and can engage another target protein molecule.[2][6]
The Role of this compound
This compound serves as a foundational component for the rapid synthesis of a library of PROTAC candidates. The choice of the E3 ligase ligand and the nature of the linker are critical for the efficacy and selectivity of the resulting PROTAC.[5][7] While the specific E3 ligase targeted by Conjugate 150 is proprietary, it is designed to engage a well-characterized E3 ligase known to be active in relevant cellular contexts. The linker component is optimized for length and flexibility to promote the formation of a stable and productive ternary complex.[5]
Experimental Workflow for Novel PROTAC Development
The development of a novel PROTAC using this compound follows a systematic workflow. This process begins with the synthesis of the PROTAC molecule and proceeds through a series of in vitro and cell-based assays to evaluate its efficacy and mechanism of action.
Detailed Experimental Protocols
PROTAC Synthesis: Conjugation of Target Ligand to this compound
Objective: To synthesize a novel PROTAC by conjugating a target protein ligand (warhead) to this compound.
Materials:
-
This compound (with a terminal reactive group, e.g., alkyne, azide, or carboxylic acid)
-
Target protein ligand (with a complementary reactive group)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, EDC/NHS for carboxylic acid conjugation) or click chemistry catalysts (e.g., copper(I) for CuAAC)
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Dissolve the target protein ligand and this compound in an appropriate anhydrous solvent under an inert atmosphere.
-
If performing a standard amide coupling, add the coupling reagents and a non-nucleophilic base (e.g., DIPEA).
-
If performing a click chemistry reaction, add the appropriate catalyst.
-
Stir the reaction at room temperature or elevated temperature as required, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate chromatographic method (e.g., preparative HPLC).
-
Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
Target Protein Degradation Assay (Western Blot)
Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
As a control for the mechanism of action, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of protein degradation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To assess the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in vitro.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified target protein
-
Recombinant purified E3 ligase (the one recruited by Conjugate 150)
-
Synthesized PROTAC
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the target protein onto the surface of an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC over the immobilized target protein to measure the binary interaction.
-
Regenerate the sensor surface.
-
In separate experiments, pre-incubate a fixed concentration of the E3 ligase with varying concentrations of the PROTAC.
-
Inject the pre-incubated mixtures over the immobilized target protein.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Analyze the sensorgrams to determine the binding affinities and kinetics.
Data Presentation
Quantitative data from the experimental protocols should be summarized in tables for clear comparison of different PROTAC candidates.
Table 1: In Vitro and Cellular Activity of Novel PROTACs
| PROTAC ID | Target Binding (KD, nM) | Ternary Complex Formation (SPR Response Units) | DC50 (nM) | Dmax (%) |
| PROTAC-001 | 15 | 250 | 50 | 95 |
| PROTAC-002 | 25 | 180 | 120 | 85 |
| PROTAC-003 | 8 | 350 | 20 | 98 |
-
KD: Dissociation constant for binary binding to the target protein.
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Signaling Pathway Visualization
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this pathway.
By following these application notes and protocols, researchers can effectively utilize this compound to accelerate the discovery and development of novel and potent PROTACs for therapeutic applications.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. marinbio.com [marinbio.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
VHL-Recruiting PROTACs in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This tripartite assembly, known as a ternary complex, facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2][4]
Among the various E3 ligases hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has become one of the most extensively used in cancer research.[5] VHL is a tumor suppressor that is broadly expressed across different tissue types, making VHL-recruiting PROTACs applicable to a wide range of cancers.[3][5] This document provides detailed application notes and protocols for the utilization of VHL-recruiting PROTACs in cancer research, including quantitative data for prominent examples, detailed experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action of VHL-Recruiting PROTACs
VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex.[2] This proximity, orchestrated by the PROTAC molecule, leads to the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI.[4] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then proteolytically degrades the target protein.[4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, often leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[6]
Quantitative Data of Representative VHL-Recruiting PROTACs
The efficacy of a PROTAC is primarily defined by its degradation efficiency, measured by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of target protein degradation).[6] The anti-proliferative effects are typically quantified by the IC50 or GI50 (concentration at which 50% of cell growth is inhibited). The following tables summarize the in vitro activities of several well-characterized VHL-recruiting PROTACs against various cancer targets.
Table 1: BRD4-Targeting VHL-Recruiting PROTACs
| PROTAC | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50/GI50 (nM) |
| MZ1 | BRD4 (preferential), BRD2, BRD3 | HeLa | < 100[7] | >90% (at 1 µM) | - |
| H661 | 8 | Complete at 100 nM | - | ||
| H838 | 23 | Complete at 100 nM | - | ||
| 22Rv1 | - | - | - | ||
| MV4-11 | - | - | 11.3[7] | ||
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cells | < 5[3] | Not Reported | - |
Table 2: Other Notable VHL-Recruiting PROTACs in Cancer Research
| PROTAC | Target(s) | Cancer Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| LC-2 | KRAS G12C | Lung, Pancreatic Cancer | NCI-H2030 | 590 ± 200[1][8] | ~80%[8][9] | - |
| MIA PaCa-2 | 320 ± 80[1] | ~75%[1] | - | |||
| DT2216 | BCL-XL | T-cell Acute Lymphoblastic Leukemia | MOLT-4 | 63[10] | 90.8%[10] | 52[11] |
| SGK3-PROTAC1 | SGK3 | Breast Cancer | ZR-75-1, CAMA-1 | < 100[12] | ~80%[12][13] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of VHL-recruiting PROTACs.
Protocol 1: Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein following PROTAC treatment.[6][14]
Materials:
-
Cancer cell line of interest
-
VHL-recruiting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[6] Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) followed by PROTAC treatment to confirm proteasome-dependent degradation.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.[14]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[14]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.[6]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[14] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Protocol 2: Cell Viability Assay
This assay determines the anti-proliferative effect of the PROTAC on cancer cells.[2]
Materials:
-
Cancer cell line of interest
-
VHL-recruiting PROTAC
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.[2]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[2]
-
Reagent Addition and Signal Detection:
-
MTT Assay: Add MTT solution and incubate for 1-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals and measure absorbance.[16]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, mix to lyse cells, and measure luminescence after a 10-minute incubation.[5]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50/GI50 value.[5]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay provides evidence for the PROTAC-induced interaction between the target protein and the VHL E3 ligase.[15]
Materials:
-
Cancer cell line expressing the target protein and VHL
-
VHL-recruiting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing cell lysis buffer
-
Antibody against the VHL E3 ligase (for immunoprecipitation)
-
Antibodies against the target protein and VHL (for Western blotting)
-
Protein A/G agarose (B213101) beads
-
IgG control antibody
Procedure:
-
Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) to prevent degradation of the ternary complex. Treat with the PROTAC or vehicle control for 4-6 hours.[15]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[15]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an anti-VHL antibody or a control IgG overnight at 4°C.[15]
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[15]
-
Washing and Elution: Wash the beads extensively to remove non-specific binding proteins. Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.[15]
Protocol 4: In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of a PROTAC to mediate the ubiquitination of its target protein.[4]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and VHL E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
VHL-recruiting PROTAC
-
Ubiquitination assay buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction on ice, including the E1, E2, VHL complex, ubiquitin, target protein, and varying concentrations of the PROTAC in the assay buffer.[4]
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.[2]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C.[2]
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. The appearance of a high-molecular-weight smear or distinct bands above the unmodified POI indicates poly-ubiquitination.[2]
Signaling Pathways and Applications in Cancer
VHL-recruiting PROTACs have been developed to target a multitude of oncogenic proteins, thereby impacting various cancer-driving signaling pathways.
KRAS Signaling: The KRAS protein is a key node in the MAPK signaling pathway, and its mutations are prevalent in many cancers. VHL-recruiting PROTACs targeting KRAS G12C, such as LC-2, induce the degradation of this oncoprotein, leading to the suppression of downstream signaling through the RAF-MEK-ERK cascade and inhibiting cancer cell proliferation.[1][8]
BET Bromodomain Proteins: Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-MYC.[14] VHL-recruiting PROTACs like MZ1 and ARV-771 degrade BRD4, leading to the downregulation of c-MYC and subsequent anti-proliferative effects in various cancers, including leukemia and prostate cancer.[3][17]
Anti-Apoptotic Proteins: BCL-XL is an anti-apoptotic protein that is often overexpressed in cancer, contributing to cell survival and resistance to chemotherapy. DT2216, a VHL-recruiting PROTAC, selectively degrades BCL-XL, thereby promoting apoptosis in cancer cells.[10][18]
Conclusion
VHL-recruiting PROTACs represent a powerful and versatile tool in the arsenal (B13267) of cancer researchers and drug developers. Their ability to induce the degradation of previously "undruggable" targets and overcome resistance mechanisms associated with traditional inhibitors holds immense therapeutic promise.[15] The protocols and data presented in this document provide a comprehensive guide for the effective application and characterization of these innovative molecules in the quest for novel cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader | MRC PPU [ppu.mrc.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pardon Our Interruption [opnme.com]
- 18. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of E3 Ligase Ligand-linker Conjugate 150
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with E3 Ligase Ligand-linker Conjugate 150. Poor aqueous solubility is a common hurdle in the development of PROTACs and other drug conjugates, impacting experimental reproducibility and therapeutic potential. This guide offers structured solutions, from fundamental solubility testing to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pre-synthesized molecule containing a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a chemical linker. It is designed for the convenient synthesis of Proteolysis Targeting Chimeras (PROTACs). For instance, it is used to synthesize PROTAC SMARCA2 degrader-32.[1] Like many PROTAC building blocks and final PROTACs, this conjugate is a relatively large and complex molecule, which often leads to poor aqueous solubility. This can cause issues such as precipitation in assay buffers, inaccurate concentration measurements, and low bioavailability in cellular and in vivo experiments.[2]
Q2: What are the immediate consequences of poor solubility of my conjugate or resulting PROTAC in my experiments?
Poor solubility can significantly compromise your experimental results. Common issues include:
-
Precipitation in Assays: The compound may fall out of solution in aqueous buffers or cell culture media, leading to an underestimation of its potency (e.g., DC50, IC50).
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration of stock solutions and in assay wells.
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of compound that can cross cell membranes and reach its intracellular target, thereby reducing efficacy.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.
Q3: How can I assess the solubility of my this compound or the final PROTAC?
You can perform kinetic or thermodynamic solubility assays. A kinetic solubility assay is often sufficient for early-stage research and measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate in an aqueous buffer. Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is a more definitive but time-consuming measurement.
Q4: Can modifying the linker of my final PROTAC improve its solubility?
Yes, the linker plays a crucial role in the physicochemical properties of a PROTAC.[3] Strategies to improve solubility through linker modification include:
-
Incorporating Polar Functional Groups: Adding groups like amides or ethers can increase polarity.
-
Using Hydrophilic Linkers: Polyethylene glycol (PEG) linkers are commonly used to enhance the solubility of PROTACs.[4]
-
Introducing Ionizable Groups: Incorporating basic nitrogen-containing heterocycles like piperazine (B1678402) can improve solubility, especially at physiological pH.[5]
Q5: I've improved the solubility, but now my PROTAC is inactive. What could be the reason?
Modifications to improve solubility, especially significant changes to the linker, can sometimes negatively impact the PROTAC's activity. The length, rigidity, and attachment points of the linker are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). If the modified linker alters the conformation of the PROTAC in a way that prevents this complex from forming correctly, the PROTAC will be inactive.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound and the resulting PROTACs.
Step 1: Initial Solubility Assessment and Stock Solution Preparation
The first step is to determine the solubility of your compound in common solvents and prepare a reliable stock solution.
Experimental Protocol: Preparation of a Concentrated Stock Solution
-
Solvent Selection: Start with 100% dimethyl sulfoxide (B87167) (DMSO), a common solvent for poorly soluble compounds.
-
Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Dissolution: Add a calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating (37°C) can be applied if necessary, but be cautious of potential compound degradation.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, the compound may be insoluble at that concentration, or you may need to try a different solvent.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Addressing Precipitation in Aqueous Assay Buffers
A common problem is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer for an experiment.
Troubleshooting Workflow
Caption: Workflow for addressing compound precipitation in aqueous buffers.
Step 3: Formulation Strategies to Enhance Aqueous Solubility
If simple dilution adjustments are insufficient, various formulation strategies can be employed to increase the aqueous solubility of your conjugate or PROTAC.
Summary of Formulation Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Increases the polarity of the solvent system, improving the dissolution of hydrophobic compounds. | Examples: Ethanol, PEG 400. Final concentration must be compatible with the assay system. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH away from the isoelectric point (pI) can increase solubility. | Requires knowledge of the compound's pKa. Ensure the final pH is compatible with the assay. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution. | Examples: Tween-20, Triton X-100. Use at concentrations above the critical micelle concentration (CMC). Can interfere with some biological assays. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment. | Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD). Stoichiometry of complexation should be considered. |
| Lipid-based Formulations | For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the compound in a solubilized form. | Requires specialized formulation expertise. |
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This protocol provides a general method to assess the kinetic solubility of your compound and test the effectiveness of different formulation strategies.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Prepare Assay Plates: In a clear 96-well plate, add the aqueous buffer to be tested (e.g., PBS, pH 7.4). If testing a formulation strategy, the buffer should contain the co-solvent, surfactant, or cyclodextrin (B1172386) at the desired concentration.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the assay plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity (light scattering) at a specific wavelength (e.g., 620 nm) using a nephelometer or a plate reader capable of measuring absorbance.
-
Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Step 4: Chemical Modification Strategies for Long-Term Projects
For long-term drug development projects, if formulation strategies are insufficient or not ideal, rational chemical modification of the PROTAC structure may be necessary.
Signaling Pathway of PROTAC Action and Points for Modification
Caption: PROTAC mechanism and key areas for chemical modification to improve solubility.
Considerations for Chemical Modification
-
Systematic Approach: Make systematic, small changes to the linker to assess the impact on both solubility and activity.
-
Structure-Activity Relationship (SAR): Develop an understanding of how changes to the linker affect the PROTAC's ability to form a productive ternary complex.
-
Computational Modeling: Use in silico tools to predict the effects of modifications on the PROTAC's conformation and physicochemical properties.
By following these troubleshooting guides and considering the information provided in the FAQs, researchers can systematically address the solubility challenges associated with this compound and the resulting PROTACs, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Optimizing Linker Length for Conjugate 150-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Conjugate 150-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for PROTAC efficacy?
The length of the linker connecting the target protein-binding ligand (warhead) and the E3 ligase-recruiting ligand (e.g., Conjugate 150) is a crucial determinant of PROTAC efficacy.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][3] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][2][3] Therefore, fine-tuning the linker length is a critical step in the design of potent PROTACs.[1][2]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[1][4] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[1] Other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[1]
Q3: How does linker composition, beyond just length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[1] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1]
Q4: What is the "hook effect" in the context of PROTACs and how does the linker influence it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[3] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[3] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and mitigating the hook effect.[3] Modifying the linker's flexibility can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[3]
Troubleshooting Guide
Problem: My Conjugate 150-based PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1][3]
Potential Cause 1: Suboptimal Linker Length
-
Explanation: Even with strong binary affinities, the linker may not be the correct length to facilitate the proper spatial orientation of the target protein and the E3 ligase for efficient ubiquitination.[1]
-
Suggested Solution: Synthesize and test a series of PROTACs with systematically varied linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.[1]
Potential Cause 2: Unfavorable Ternary Complex Conformation
-
Explanation: The linker might be orienting the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[3]
-
Suggested Solution:
Potential Cause 3: Poor Physicochemical Properties
-
Explanation: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[3]
-
Suggested Solution:
Problem: I am observing a significant "hook effect" with my PROTAC.
Potential Cause: Formation of Non-productive Binary Complexes at High Concentrations
-
Explanation: At high concentrations, the PROTAC molecules can independently saturate both the target protein and the E3 ligase, preventing the formation of the tripartite ternary complex required for degradation.[3]
-
Suggested Solution:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, thus stabilizing the ternary complex and potentially mitigating the hook effect.[3]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which may reduce the formation of non-productive binary complexes.[3]
-
Data Presentation
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | PEG | 12 | >1000 | <20 |
| Compound B | PEG | 16 | 10 | >95 |
| Compound C | PEG | 20 | 500 | 40 |
Data adapted from studies on ERα degradation, illustrating the concept of an optimal linker length.[2][][7][8]
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound D | Alkyl/PEG | <15 | >500 | <30 |
| Compound E | Alkyl/PEG | 15-17 | 25 | >90 |
| Compound F | Alkyl/PEG | >17 | 200 | 60 |
Data adapted from studies on p38α degradation, highlighting the narrow optimal linker length for this target.[2][4][9][10]
Experimental Protocols
Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][11][12]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein level to the loading control.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics and affinity of ternary complex formation, providing insights into cooperativity.[1][11][13]
-
Materials:
-
SPR instrument and sensor chips.
-
Purified target protein, E3 ligase (with Conjugate 150 bound or free), and PROTAC.
-
Immobilization reagents and running buffer.
-
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[1]
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.[1]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[1]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[1] The data can be analyzed to determine the kinetics and affinity of ternary complex formation and to calculate the cooperativity factor.[13]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Thioether-Linked PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with thioether-linked Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of a thioether linker in a PROTAC?
The primary metabolic instability of thioether linkers is their susceptibility to oxidation.[1] Cytochrome P450 enzymes (CYPs) in the liver can oxidize the sulfur atom, leading to the formation of sulfoxide (B87167) and subsequently sulfone metabolites.[2][3][4] This oxidation can alter the physicochemical properties of the PROTAC, potentially affecting its binding affinity, cell permeability, and overall degradation efficacy.
Q2: How does the oxidation of a thioether linker to sulfoxide or sulfone affect PROTAC activity?
Oxidation of the thioether moiety can have several consequences:
-
Altered Physicochemical Properties: The introduction of oxygen atoms increases the polarity of the linker. This can impact the molecule's solubility, cell permeability, and ability to form an effective ternary complex.[2]
-
Changes in Binding Affinity: The change in the linker's stereochemistry and electronic properties upon oxidation can affect its interaction with the target protein or the E3 ligase, potentially destabilizing the required ternary complex for ubiquitination.
-
Pharmacokinetics: Increased polarity can lead to faster clearance of the PROTAC from the body, reducing its half-life and in vivo efficacy.[5][6]
Q3: My thioether-linked PROTAC shows low degradation efficiency. What are the common causes beyond linker stability?
Low degradation efficiency is a frequent challenge in PROTAC development.[2] Besides linker instability, several other factors should be investigated:
-
Inefficient Ternary Complex Formation: The PROTAC must effectively bring the target protein and the E3 ligase together. Poor linker design (length, composition, attachment points) can lead to steric hindrance or an unproductive orientation.[2][7]
-
Poor Cell Permeability: PROTACs are large molecules and may struggle to cross the cell membrane.[8] Their physicochemical properties, such as high lipophilicity, can be a contributing factor.[1]
-
The "Hook Effect": At excessively high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-Ligase) instead of the productive ternary complex, leading to reduced degradation.[2][8] Performing a wide dose-response experiment is crucial to identify the optimal concentration.[8]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the target cells or may not be appropriate for the target protein.[2]
Troubleshooting Guide for Thioether-Linked PROTACs
If you are experiencing a lack of activity or high variability with your thioether-linked PROTAC, follow this workflow to diagnose the potential issue.
Quantitative Data Summary
Metabolic stability is assessed by measuring the disappearance of the parent compound over time. The data is often presented as half-life (t½) and intrinsic clearance (CLint).
Table 1: Example Metabolic Stability Data in Human Liver Microsomes (HLM)
| Compound ID | Linker Type | Modification | Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg) |
| PROTAC-A | Thioether | - | 25 | 27.7 |
| PROTAC-B | Thioether | α-gem-dimethyl | 75 | 9.2 |
| PROTAC-C | Sulfone | - | >120 | <5.8 |
| PROTAC-D | PEG3 | - | 15 | 46.2 |
Data are hypothetical and for illustrative purposes.
Table 2: Mass Spectrometry Data for Thioether Oxidation
| Moiety | Chemical Formula | Change from Thioether | Expected Mass Shift (Da) |
| Thioether | R-S-R' | - | 0 |
| Sulfoxide | R-SO-R' | +O | +15.99 |
| Sulfone | R-SO₂-R' | +2O | +31.99 |
Visualizations
Metabolic Oxidation Pathway of Thioether Linkers
The thioether group is susceptible to sequential oxidation, first to a sulfoxide and then to a sulfone.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation of a PROTAC by liver enzymes.[9][10]
Objective: To determine the in vitro intrinsic clearance of a thioether-linked PROTAC.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)[9]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][11]
-
Phosphate (B84403) buffer (pH 7.4)[9]
-
Positive control (e.g., Verapamil - high clearance)[9]
-
Negative control (e.g., Warfarin - low clearance)[9]
-
Acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching[5]
-
LC-MS/MS system[9]
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in DMSO. Create working solutions by diluting stocks in phosphate buffer (final DMSO concentration should be <1%).[9]
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer in a microcentrifuge tube at 37°C for 5 minutes.[9]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[9][11]
-
Time Points: Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).[9][12]
-
Quenching: Immediately add each aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[5][9]
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated protein.[9][11] Transfer the supernatant to a new plate for analysis.[9]
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point by monitoring the specific mass transition of the compound.[9]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693/k.[6]
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of a PROTAC in plasma, which contains various enzymes like esterases and amidases.[5][6]
Objective: To determine the stability of a thioether-linked PROTAC in plasma from various species (human, rat, mouse).
Materials:
-
Test PROTAC compound
-
Pooled plasma (heparinized) from the desired species[5]
-
Control compounds (e.g., Propantheline)
-
Methanol (B129727) or Acetonitrile with internal standard for quenching[5]
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound (e.g., 1 µM final concentration) with plasma in a 96-well plate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.[5]
-
Reaction Termination: Terminate the reaction by adding cold methanol or acetonitrile containing an internal standard.[5]
-
Sample Preparation: Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant for analysis.[5]
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the supernatant at each time point.[5]
-
Data Analysis: Report the percentage of the test compound remaining at each time point relative to the 0-minute sample.[5] Calculate the half-life (t½) from the slope of the ln(% remaining) vs. time plot.[6]
Protocol 3: Western Blot for PROTAC-Induced Degradation
This is the standard method to confirm and quantify the degradation of the target protein in cells.[13][14]
Objective: To measure the decrease in target protein levels following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein and relevant E3 ligase
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease inhibitors[13]
-
BCA protein assay kit[13]
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody[13]
-
Chemiluminescent substrate[13]
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[13]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.[13]
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[13] From a dose-response curve, determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. portlandpress.com [portlandpress.com]
Technical Support Center: Peptide Conjugation to E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the conjugation of peptides to E3 ligase ligand-linker constructs, a critical step in the development of targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).
Troubleshooting Guide
Researchers may face several hurdles during the synthesis and purification of peptide-E3 ligase ligand-linker conjugates. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | • Steric Hindrance: The peptide or the E3 ligase ligand-linker may have a bulky structure near the conjugation site, preventing efficient reaction.[1][2] • Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can significantly reduce reaction efficiency. • Poor Solubility: The peptide or the ligand-linker conjugate may have low solubility in the reaction solvent, limiting reactivity.[3][4] • Reactive Group Instability: The functional groups intended for conjugation (e.g., maleimide (B117702), NHS ester) may degrade during the reaction or storage. | • Modify Linker Length or Attachment Point: Use a longer, more flexible linker (e.g., PEG-based) to overcome steric hindrance.[3][5][6][7] Consider alternative conjugation sites on the peptide or ligand. • Optimize Reaction Conditions: Perform small-scale pilot reactions to screen different pH values, temperatures, and solvents. For amide coupling, ensure anhydrous conditions. • Improve Solubility: Use a co-solvent system (e.g., DMSO/water, DMF/water) or add solubility-enhancing tags to the peptide.[3][4] • Use Fresh Reagents: Prepare or purchase fresh reagents before each conjugation. Monitor reagent stability according to the manufacturer's instructions. |
| Formation of Side Products/Impurities | • Cross-reactivity: The conjugation reagents may react with other functional groups on the peptide (e.g., lysine (B10760008) side chains, N-terminus) or the E3 ligase ligand. • Dimerization/Aggregation: The peptide or the final conjugate may self-associate, leading to high molecular weight impurities. • Epimerization: For certain E3 ligase ligands like thalidomide (B1683933) analogues, epimerization can occur under basic conditions, leading to a loss of binding affinity. | • Use Orthogonal Protecting Groups: During peptide synthesis, use protecting groups on reactive side chains that are not meant for conjugation. • Optimize Stoichiometry: Carefully control the molar ratio of the reactants to minimize side reactions. • Purification Strategy: Employ multi-step purification techniques such as reversed-phase HPLC (RP-HPLC) followed by size-exclusion chromatography (SEC) to remove impurities. • Control pH: Maintain a neutral or slightly acidic pH during the reaction and work-up to prevent epimerization of sensitive ligands. |
| Difficulty in Purification | • Similar Hydrophobicity: The desired conjugate may have a similar retention time in RP-HPLC to the starting materials or side products, making separation challenging. • Poor Peak Shape in HPLC: The conjugate may exhibit tailing or broad peaks, indicating interaction with the column material or aggregation. | • Change HPLC Column and/or Mobile Phase: Experiment with different column stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid, triethylamine). • Employ Alternative Purification Methods: Consider ion-exchange chromatography (IEX) or affinity chromatography if applicable. • Optimize Sample Preparation: Ensure the sample is fully dissolved and filtered before injection. Adjust the injection volume and concentration. |
| Poor Stability of the Final Conjugate | • Linker Instability: Certain linkers may be susceptible to hydrolysis or enzymatic cleavage in solution.[8][9] For instance, maleimide-thiol linkages can undergo a retro-Michael reaction.[9] • Peptide Degradation: The peptide component may be degraded by proteases if the sample is not handled under sterile or protease-free conditions. | • Select a Stable Linker: Choose a linker with high stability for the intended application (e.g., amide, ether, or triazole-based linkers).[4] • Modify Storage Conditions: Store the conjugate at low temperatures (-20°C or -80°C) in a suitable buffer. Consider lyophilization for long-term storage. • Use Protease Inhibitors: If working with biological samples, add a protease inhibitor cocktail. |
Frequently Asked Questions (FAQs)
1. What are the most common chemistries used for conjugating peptides to E3 ligase ligand-linkers?
The most common conjugation chemistries include:
-
Amide Bond Formation: This involves reacting a carboxylic acid on one component with an amine on the other, typically using coupling reagents like HATU or HBTU. This forms a stable amide bond.
-
Click Chemistry: The copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) is a highly efficient and specific method for linking molecules that have been functionalized with an alkyne and an azide (B81097), respectively.[1]
-
Thiol-Maleimide Coupling: This reaction involves the formation of a thioether bond between a thiol group (e.g., from a cysteine residue in the peptide) and a maleimide group on the linker. However, the stability of the resulting succinimidyl thioether should be considered.[9]
2. How does the choice of linker affect the final conjugate?
The linker is a critical component that influences several properties of the peptide-E3 ligase ligand conjugate:[5][6][]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the peptide and the E3 ligase ligand to bind simultaneously to their respective proteins, forming a productive ternary complex.[6] A linker that is too short or too rigid may prevent this interaction, while a linker that is too long might lead to unproductive binding.[6][7]
-
Physicochemical Properties: The linker's composition affects the solubility, cell permeability, and metabolic stability of the conjugate.[1][7][] For example, polyethylene (B3416737) glycol (PEG) linkers can improve solubility and bioavailability, while more rigid, alkyl-based linkers may enhance cell permeability.[3][4][7]
-
Selectivity: In some cases, modifying the linker length has been shown to alter the degradation selectivity between different protein targets.[1][11]
3. What are the key considerations for designing the peptide sequence for conjugation?
When designing the peptide, consider the following:
-
Inclusion of a unique conjugation handle: Incorporate a specific amino acid with a unique reactive group (e.g., cysteine for thiol chemistry, or an unnatural amino acid with an azide or alkyne for click chemistry) at a position that will not interfere with its binding to the target protein.
-
Stability: The peptide should be stable against degradation by proteases. This can be achieved by incorporating D-amino acids, cyclizing the peptide, or modifying the N- and C-termini.[12]
-
Affinity and Specificity: The peptide must retain high affinity and specificity for its target protein after conjugation.[13] The conjugation site should be chosen carefully to avoid disrupting key binding interactions.
4. How can I confirm that the conjugation reaction was successful?
Several analytical techniques can be used to confirm successful conjugation:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the product, which should correspond to the sum of the peptide and the E3 ligase ligand-linker.
-
High-Performance Liquid Chromatography (HPLC): A successful conjugation will result in a new peak with a different retention time from the starting materials. This can be monitored using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates, 1D and 2D NMR can provide detailed structural information and confirm the formation of the new covalent bond.
Experimental Protocols
General Protocol for Amide Bond Conjugation
This protocol describes a general method for conjugating a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) to an E3 ligase ligand-linker with a carboxylic acid functional group.
Materials:
-
Peptide with an available amine group
-
E3 ligase ligand-linker with a carboxylic acid
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Quenching solution (e.g., water or a primary amine like glycine)
-
RP-HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolution: Dissolve the E3 ligase ligand-linker (1 equivalent) and the coupling reagent (1.1 equivalents) in the anhydrous solvent.
-
Activation: Add the base (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Add a solution of the peptide (1-1.2 equivalents) in the anhydrous solvent to the activated E3 ligase ligand-linker solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench any remaining activated esters by adding a small amount of water or a primary amine solution.
-
Purification: Purify the crude product using preparative RP-HPLC.
-
Analysis: Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry.
Visualizations
Caption: Signaling pathway for targeted protein degradation via a peptide-E3 ligase ligand conjugate.
Caption: Experimental workflow for the synthesis and evaluation of a peptide-E3 ligase ligand conjugate.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 12. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide design for E3 ligase or target protein - Profacgen [profacgen.com]
E3 Ligase Ligand-linker Conjugate 150 degradation and storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with E3 Ligase Ligand-linker Conjugates, with a focus on degradation and storage.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving E3 ligase ligand-linker conjugates.
| Problem | Possible Cause | Suggested Solution |
| No or Poor Target Protein Degradation | Compound Instability: The conjugate may be degrading in the experimental medium. | Assess the stability of the conjugate in your specific cell culture medium over the time course of the experiment. Consider using fresh preparations for each experiment. |
| Lack of Ternary Complex Formation: The conjugate may not be effectively bridging the target protein and the E3 ligase. | Perform in-vitro or in-cell ubiquitination assays to confirm if the target protein is being ubiquitinated in the presence of the conjugate. If not, this may indicate a problem with the ternary complex formation, potentially requiring a redesign of the linker.[1] | |
| Incorrect Compound Concentration (Hook Effect): At very high concentrations, conjugates can independently saturate the target protein and the E3 ligase, preventing the formation of the necessary ternary complex and reducing degradation efficiency.[2] | Perform a dose-response experiment with a wide range of conjugate concentrations to identify the optimal concentration for degradation and to check for the "hook effect". | |
| Low E3 Ligase Expression: The specific E3 ligase recruited by your conjugate may have low expression levels in the cell line being used. | Verify the expression levels of the target E3 ligase in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with higher expression of the relevant E3 ligase. | |
| Off-Target Effects Observed | Promiscuous E3 Ligase Activity: The recruited E3 ligase may have endogenous substrates other than the intended target, leading to their degradation. | Consider using a different E3 ligase with a more restricted set of natural substrates. Quantitative proteomics can help identify off-target effects by providing a global view of protein level changes.[1] |
| Non-Specific Binding of the Conjugate: The warhead or the E3 ligase ligand part of the conjugate may have off-target binding partners. | Modify the warhead to be more selective for the protein of interest. Altering the linker can also influence the conformation of the ternary complex and improve selectivity.[1] | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system's efficiency and protein expression levels.[1] | Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring similar confluency at the time of treatment. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the conjugate stock solution can lead to degradation. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store the solid E3 Ligase Ligand-linker Conjugate?
A1: Solid conjugates are typically stored at -20°C for long-term stability, with some demonstrating stability for up to 3-4 years at this temperature.[3][4][5][6]
Q2: What is the recommended storage for the conjugate once it is in solution?
A2: For conjugates dissolved in a solvent like DMSO, it is recommended to store them at -80°C for up to one year.[5] It is also advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: How are these conjugates typically shipped?
A3: Shipping conditions can vary. Some suppliers ship at ambient room temperature for domestic transit, while others use blue ice.[3][4][5]
Experimental Design
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" occurs when high concentrations of the conjugate lead to the formation of binary complexes (conjugate-target or conjugate-E3 ligase) instead of the productive ternary complex (target-conjugate-E3 ligase), resulting in reduced degradation.[2] To avoid this, it is crucial to perform a dose-response curve to determine the optimal concentration range for degradation.
Q5: What are the key differences between PROTACs and molecular glues?
A5: PROTACs are bifunctional molecules with distinct ligands for the target protein and an E3 ligase, connected by a linker.[2][7] Molecular glues are smaller, monovalent molecules that induce or stabilize a new interaction between an E3 ligase and a target protein without a linker.[2][7]
Storage Conditions Summary
| Form | Storage Temperature | Reported Stability |
| Solid/Powder | -20°C | ≥ 3-4 years[3][5] |
| In Solvent (e.g., DMSO) | -80°C | ≥ 1 year[5] |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay determines if the conjugate can induce the ubiquitination of the target protein in a controlled, cell-free environment.
Materials:
-
Purified target protein
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Specific E3 ligase complex
-
Ubiquitin
-
ATP
-
E3 Ligase Ligand-linker Conjugate
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing the E1 enzyme, E2 enzyme, the specific E3 ligase, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the purified target protein to the reaction mixture.
-
Add the E3 Ligase Ligand-linker Conjugate at the desired concentration. Include a control reaction without the conjugate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against the target protein to observe higher molecular weight bands corresponding to ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cellular Stability Assay
This protocol assesses the stability of the conjugate in cell culture medium.
Materials:
-
E3 Ligase Ligand-linker Conjugate
-
Cell culture medium (relevant to your experiments)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).
-
Spike the conjugate into pre-warmed cell culture medium at the final desired concentration.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Immediately process the samples to precipitate proteins and extract the remaining conjugate (e.g., with acetonitrile).
-
Analyze the concentration of the intact conjugate in each sample using a validated LC-MS/MS method.
-
Plot the concentration of the conjugate over time to determine its stability profile in the medium.
Visualizations
Caption: Targeted protein degradation pathway using an E3 ligase ligand-linker conjugate.
Caption: Troubleshooting workflow for poor target protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. E3 Ligase Ligand-linker Conjugate 166 - Immunomart [immunomart.com]
- 5. E3 Ligase Ligand-linker Conjugate 143_TargetMol [targetmol.com]
- 6. E3 Ligase Ligand-linker Conjugate 163 - Immunomart [immunomart.com]
- 7. emolecules.com [emolecules.com]
troubleshooting low yield in SMARCA2 degrader-32 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of SMARCA2 degrader-32 and similar PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for a SMARCA2 PROTAC degrader like SMARCA2 degrader-32?
A1: The synthesis of a SMARCA2 PROTAC degrader is a modular process that typically involves three key stages:
-
Synthesis of the SMARCA2-binding moiety: This is often a ligand that targets the bromodomain of SMARCA2.
-
Synthesis of the E3 ligase-binding moiety: This is commonly a ligand for von Hippel-Lindau (VHL) or Cereblon (CRBN).
-
Linker conjugation: The SMARCA2-binding moiety and the E3 ligase ligand are covalently joined by a chemical linker. This final step is often a point of yield loss.
The overall workflow can be visualized as follows:
Validation & Comparative
A Comparative Guide to VHL E3 Ligase Ligands: Featuring E3 Ligase Ligand-linker Conjugate 150
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ubiquitin ligase ligand is a critical determinant of success for developing potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC technology, and a diverse array of ligands have been developed to recruit it. This guide provides an objective comparison of E3 Ligase Ligand-linker Conjugate 150 and other prominent VHL ligands, supported by experimental data to inform rational PROTAC design.
Introduction to VHL-recruiting PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They consist of three components: a warhead that binds the POI, an E3 ligase-recruiting ligand, and a linker connecting the two. VHL-based PROTACs utilize a ligand that specifically binds to the VHL E3 ligase, inducing the formation of a ternary complex between VHL, the PROTAC, and the POI. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Performance Comparison of VHL Ligands
The efficacy of a VHL ligand in a PROTAC is determined by several factors, including its binding affinity to VHL, the stability of the resulting ternary complex, and its influence on the overall physicochemical properties of the PROTAC. This section compares this compound, used in the synthesis of a SMARCA2/4 degrader, with other well-characterized VHL ligands.
Physicochemical and Binding Properties of VHL Ligands
A VHL ligand's intrinsic properties, such as molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA), significantly impact the drug-like characteristics of the final PROTAC. High binding affinity (low Kd or IC50) to VHL is crucial for efficient recruitment of the E3 ligase.
| Ligand/Conjugate | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Binding Affinity (Kd/IC50 to VHL) |
| This compound | 606.78 | N/A | N/A | N/A |
| VH032 | 472.60 | N/A | N/A | 185 nM (Kd)[1] |
| VH298 | 523.65 | N/A | N/A | 80-90 nM (Kd) |
| VHL Ligand 14 | N/A | N/A | N/A | 196 nM (IC50) |
PROTAC Performance Metrics
The ultimate measure of a VHL ligand's effectiveness is the performance of the resulting PROTAC in degrading the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | VHL Ligand Component | Target Protein | Cell Line | DC50 | Dmax (%) |
| SMARCA2/4-degrader-32 | This compound | SMARCA2/4 | A549 | < 100 nM[2] | > 90%[2] |
| GP262 | VH032 | PI3K/mTOR | MDA-MB-231 | 42.23-227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) |
| A947 | VHL Ligand | SMARCA2 | SW1573 | N/A | N/A |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and applying this technology.
Caption: PROTAC-mediated protein degradation pathway.
References
A Comparative Guide to Targeted Therapeutic Conjugates: Antibody-Drug Conjugates (ADCs) vs. CRBN-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, conjugate molecules have emerged as a powerful strategy to enhance the precision and efficacy of drugs. This guide provides a comprehensive comparison of two prominent classes of therapeutic conjugates: Antibody-Drug Conjugates (ADCs) and Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). While both leverage a modular design to achieve their therapeutic goals, their mechanisms of action, developmental stages, and ideal applications differ significantly. This document aims to provide an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in understanding and selecting the appropriate strategy for their drug development programs.
Introduction to a New Era of Targeted Therapies
Antibody-Drug Conjugates (ADCs) represent a well-established class of targeted cancer therapies. They are designed to selectively deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity associated with conventional chemotherapy.[1][2] The core components of an ADC are a monoclonal antibody that targets a specific antigen overexpressed on tumor cells, a potent cytotoxic payload, and a chemical linker that connects the two.[1] The ADC binds to the target antigen on the cancer cell surface, is internalized, and the cytotoxic payload is released, leading to cell death.[3]
CRBN-based PROTACs, on the other hand, are a newer, innovative class of small molecules designed to eliminate specific disease-causing proteins from within the cell.[4][5][6] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest, another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting them.[7] By bringing the target protein and CRBN into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the cell's own proteasome machinery.[6][7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[8]
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize key quantitative data for representative ADCs and CRBN-based PROTACs from preclinical and clinical studies. These metrics provide a snapshot of their relative potency and efficacy in different contexts.
Table 1: In Vitro Efficacy of Selected Antibody-Drug Conjugates (ADCs)
| ADC Name | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |
| Trastuzumab emtansine (T-DM1) | HER2 | SK-BR-3 (Breast Cancer) | 0.5 - 2.5 | [9] |
| Brentuximab vedotin | CD30 | L-428 (Hodgkin Lymphoma) | ~1 | [1] |
| Enfortumab vedotin | Nectin-4 | T24 (Bladder Cancer) | 0.3 - 1.2 | [9] |
| Sacituzumab govitecan | TROP-2 | MDA-MB-468 (Breast Cancer) | 10 - 50 | [1] |
Table 2: In Vitro Efficacy of Selected CRBN-based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VCaP (Prostate Cancer) | ~1 | >95 | [10] |
| ARV-471 | Estrogen Receptor | MCF7 (Breast Cancer) | <1 | >90 | [7][11] |
| dBET1 | BRD4 | MV4;11 (Leukemia) | ~2 | >98 | [6] |
| DT2216 (VHL-based for comparison) | BCL-XL | MOLM-13 (Leukemia) | ~25 | >90 | [10] |
| SGK3-PROTAC1 | SGK3 | ZR-75-1 (Breast Cancer) | ~10 | >90 | [12] |
Table 3: In Vivo Efficacy in Xenograft Models
| Conjugate | Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ADC | ||||
| Trastuzumab deruxtecan | HER2+ Gastric Cancer | 10 mg/kg, once | >100 (regression) | [13] |
| CRBN-based PROTAC | ||||
| ARV-110 | VCaP Prostate Cancer | 10 mg/kg, daily (oral) | >100 (regression) | [10] |
| ARV-471 | MCF7 Breast Cancer | 3 mg/kg, daily (oral) | >100 (regression) | [11] |
| QCA570 | Leukemia | Well-tolerated doses | Complete and durable tumor regression | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ADCs and CRBN-based PROTACs are provided below.
Western Blot for Protein Degradation (PROTACs)
This protocol is essential for quantifying the degradation of a target protein induced by a PROTAC.[3][15]
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
After treatment, wash cells twice with ice-cold PBS.[15]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]
b. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and add Laemmli sample buffer. Denature by heating at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[15]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[15]
In Vitro Cytotoxicity Assay (ADCs)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of ADCs.[16][17][18]
a. Cell Seeding and Treatment:
-
Seed target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[19]
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (control).[18]
-
Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[19]
b. MTT Assay and Data Analysis:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.[16]
-
Read the absorbance at 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.[18]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[20][21]
a. Cell Preparation and Staining:
-
Induce apoptosis in your target cells by treating with the ADC or PROTAC for a desired time.
-
Collect both adherent and floating cells and wash them with cold PBS.[21]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[20]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
b. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V only, and PI only stained cells as controls to set up compensation and gates.
-
Identify the different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of ADCs and PROTACs in mouse models.[11][14][22]
a. Tumor Implantation and Treatment:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).[14]
-
Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[11][14]
-
Prepare the ADC or PROTAC in a suitable vehicle.
-
Administer the conjugate via the appropriate route (e.g., intravenous for ADCs, oral or intraperitoneal for PROTACs) according to the dosing schedule determined from pharmacokinetic studies.[11][14]
b. Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.[11][14]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be used for pharmacodynamic analyses such as Western blotting to confirm target degradation (for PROTACs) or immunohistochemistry to assess target engagement and downstream effects.[11]
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of Action of a CRBN-based PROTAC.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Experimental Workflow for an ADC Cytotoxicity (MTT) Assay.
References
- 1. Apoptosis Protocols | USF Health [health.usf.edu]
- 2. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. CRBN‐PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 5. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. scispace.com [scispace.com]
- 22. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
validation of SMARCA2 degradation by Conjugate 150-PROTAC
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with inactivating mutations in its paralog, SMARCA4. This synthetic lethal relationship has driven the development of various Proteolysis Targeting Chimeras (PROTACs) to selectively eliminate the SMARCA2 protein. This guide provides a comparative overview of prominent SMARCA2-targeting PROTACs, summarizing their performance based on published experimental data and detailing the methodologies used for their validation.
Performance Comparison of SMARCA2 PROTACs
The following tables summarize the in vitro and in vivo performance of several well-characterized SMARCA2 PROTACs. These molecules employ different E3 ligase recruiters and linker strategies, resulting in varied degradation potency, selectivity, and pharmacokinetic properties.
| Compound | E3 Ligase Recruiter | Target Binder | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | Selectivity over SMARCA4 | Reference |
| YDR1 | Cereblon (Pomalidomide-based) | Gen-1 | H322 | Potent | >90% | High | [1] |
| YD54 | Cereblon (Pomalidomide-based) | Gen-1 | H322 | Potent | >90% | High | [1] |
| A947 | VHL | Not Specified | SW1573 | Potent | >90% | Moderately Selective | [2][3][4] |
| ACBI2 | VHL | Not Specified | Human Whole Blood | Not Specified | Near-complete | Selective | [5][6] |
| PRT004 | Not Specified | Not Specified | NCI-H1693 | High Correlation with Cell Viability IC50 | Not Specified | Selective | [7] |
| AU-24118 | Cereblon | Not Specified | VCaP | Comparable to AU-15330 | Not Specified | Degrades both SMARCA2 and SMARCA4 | [8] |
Table 1: In Vitro Degradation Potency and Selectivity. DC50 represents the concentration required to degrade 50% of the target protein. Dmax indicates the maximum percentage of degradation achieved.
| Compound | Animal Model | Dosing | SMARCA2 Degradation in Tumor | Antitumor Efficacy | Reference |
| YDR1 | SMARCA4 Mutant Xenografts | 80 mg/kg, daily | 87% | Significant tumor growth inhibition | [1] |
| A947 | SMARCA4 Mutant Models | Not Specified | Significant | Potent in vivo efficacy | [2][3][4] |
| ACBI2 | Mouse Lung Cancer Xenografts | Not Specified | Near-complete | Tumor growth inhibition | [6] |
| GLR-203101 | A549 Cell-Derived Xenograft | 25 mg/kg, oral | Significant | Robust, dose-dependent antitumor activity | [9] |
Table 2: In Vivo Performance of SMARCA2 PROTACs. This table highlights the ability of the PROTACs to degrade SMARCA2 and inhibit tumor growth in animal models.
Experimental Protocols
The validation of SMARCA2 degradation by these PROTACs relies on a set of key biochemical and cellular assays. Below are detailed methodologies for these experiments.
Western Blotting for Protein Degradation
This technique is fundamental for quantifying the reduction in SMARCA2 protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Cancer cell lines (e.g., SW1573, H322) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of the PROTAC or DMSO as a vehicle control for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., HDAC1, β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase or a fluorescent dye.
-
Detection and Analysis: The protein bands are visualized using an appropriate detection system (e.g., chemiluminescence or fluorescence imaging). The band intensities are quantified using densitometry software, and the levels of SMARCA2 and SMARCA4 are normalized to the loading control.
In-Cell Western™ for High-Throughput Quantification
This method allows for a more high-throughput quantification of protein levels directly in microplates.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a dose-response of the PROTAC for a defined period (e.g., 20 hours).[2]
-
Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent-based solution.
-
Immunostaining: The cells are incubated with primary antibodies for SMARCA2 and a normalization control (e.g., total protein stain). This is followed by incubation with species-specific secondary antibodies linked to different fluorophores.
-
Imaging and Analysis: The plate is scanned on an imaging system (e.g., Li-Cor Odyssey). The fluorescence intensities for the target protein are normalized to the control in each well. Data is then normalized to DMSO-treated control wells.[2]
Cell Viability Assays
These assays determine the effect of SMARCA2 degradation on the proliferation and survival of cancer cells.
-
Cell Seeding: Cancer cells, particularly those with SMARCA4 mutations, are seeded in 96-well plates.
-
PROTAC Treatment: The cells are treated with a serial dilution of the PROTAC for an extended period (e.g., 7 days).
-
Viability Assessment: Cell viability is measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader. The IC50 values (the concentration of PROTAC that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a non-linear regression curve.
In Vivo Xenograft Studies
These studies evaluate the antitumor activity of the PROTACs in a living organism.
-
Tumor Implantation: SMARCA4-mutant human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
PROTAC Administration: The PROTAC is administered to the mice, often daily, via an appropriate route (e.g., oral gavage or intraperitoneal injection) at specified doses.[1]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Pharmacodynamic and Efficacy Analysis: At the end of the study, tumors and other tissues can be harvested to assess SMARCA2 protein levels by Western blot or immunohistochemistry.[1] Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for validating a SMARCA2 degrader.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: Workflow for validating a SMARCA2 PROTAC degrader.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. preludetx.com [preludetx.com]
- 8. pnas.org [pnas.org]
- 9. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Thioether vs. PEG Linkers in PROTACs: A Comparative Analysis for Drug Development Professionals
A deep dive into the characteristics, performance, and experimental evaluation of two critical linker classes in Proteolysis Targeting Chimeras (PROTACs).
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
This guide provides a comparative analysis of two commonly employed linker types: thioether and polyethylene (B3416737) glycol (PEG) linkers. We will explore their distinct physicochemical properties, their impact on PROTAC performance, and provide detailed experimental protocols for their evaluation.
Core Concepts: Physicochemical and Functional Differences
Thioether and PEG linkers offer contrasting properties that can be strategically leveraged in PROTAC design.
Thioether Linkers: Characterized by the presence of a sulfur atom within an alkyl chain, thioether linkers are generally more hydrophobic and rigid compared to their PEG counterparts. This hydrophobicity can enhance cell membrane permeability, a crucial factor for targeting intracellular proteins. The thioether bond itself is known for its high stability under physiological conditions, which can contribute to a longer plasma half-life of the PROTAC molecule.[2]
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are renowned for their hydrophilicity and flexibility.[3][] The introduction of a PEG linker can significantly improve the aqueous solubility of a PROTAC, which is often a challenge for these large molecules.[][] The flexibility of the PEG chain can also be advantageous in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[7]
Quantitative Data Presentation: A Comparative Overview
Direct head-to-head comparisons of thioether and PEG linkers within the same PROTAC system are not extensively reported in the literature. However, we can compile and compare data from various studies to highlight the general performance characteristics of PROTACs employing these linker types.
Table 1: Physicochemical Properties of Thioether vs. PEG Linkers
| Property | Thioether Linkers | PEG Linkers | References |
| Hydrophilicity | Generally lower | Higher, increases with chain length | [2][8] |
| Flexibility | More rigid | Highly flexible | [][6] |
| Solubility | Can contribute to lower aqueous solubility | Generally improves aqueous solubility | [][] |
| Cell Permeability | Can enhance permeability due to hydrophobicity | Can modulate permeability; folding may shield polar surfaces | [7] |
| Metabolic Stability | Thioether bond is generally stable | Ether backbone is less prone to oxidative cleavage than alkyl chains | [2][] |
Table 2: Impact on PROTAC Performance (Illustrative Examples)
| PROTAC System (Target-E3 Ligase) | Linker Type | Key Performance Metric (e.g., DC50, Dmax) | Observations | References |
| Generic Oncology Target | Alkyl/Thioether-like | DC50 = X nM, Dmax = Y% | Effective degradation, good cell permeability. | |
| BRD4-CRBN | PEG (varying lengths) | DC50 values range from <0.5 µM to >5 µM | Non-linear relationship between linker length and potency. | [9] |
| BTK-CRBN | PEG (≥ 4 units) | More potent degradation | Longer linkers minimized steric clashes. | |
| ERα-VHL | PEG (16 atoms) | Stronger degradation vs. 12-atom PEG linker | Optimal linker length is crucial for efficacy. | [10] |
| TBK1-VHL | Alkyl/Ether (<12 atoms) | No degradation observed | A minimum linker length is required for activity. | [1][9] |
Note: The data in Table 2 is illustrative and compiled from different studies. Direct comparison of DC50 and Dmax values across different systems should be done with caution.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11][12]
a. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
c. Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.[13][14][15]
a. Cell Transfection and Treatment:
-
Co-transfect cells with plasmids encoding the target protein fused to a reporter (e.g., NanoLuc® luciferase) and ubiquitin tagged with a complementary reporter (e.g., HaloTag®).[16]
-
Treat the transfected cells with the PROTAC of interest.
b. Lysis and Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
c. Western Blotting for Ubiquitin:
-
Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.
Biophysical Assays for Ternary Complex Characterization
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying the binding affinities and thermodynamics of the PROTAC-induced ternary complex.[17][18][19][20][21][22][23][24][25][26]
a. Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or the target protein on a sensor chip.
-
Flow the PROTAC over the surface to measure the binary binding affinity.
-
To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein partner and flow the mixture over the sensor chip.
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). Cooperativity can be assessed by comparing the binding affinity in the presence and absence of the third component.
b. Isothermal Titration Calorimetry (ITC):
-
Place one of the proteins (e.g., the E3 ligase) in the sample cell.
-
Titrate the PROTAC into the cell and measure the heat changes upon binding.
-
In a separate experiment, titrate the PROTAC into a solution containing both the E3 ligase and the target protein to measure the thermodynamics of ternary complex formation.
-
Analyze the data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Mandatory Visualizations
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 15. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 16. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com]
- 17. aragen.com [aragen.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 21. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 25. news-medical.net [news-medical.net]
- 26. youtube.com [youtube.com]
Comparative Guide to the Biological Validation of E3 Ligase Ligand-Linker Conjugate Activity
For researchers, scientists, and drug development professionals, the rigorous biological validation of novel E3 ligase ligand-linker conjugates is paramount for their successful application in targeted protein degradation. This guide provides an objective comparison of the hypothetical E3 Ligase Ligand-linker Conjugate 150 (Cpd-150) with well-established alternatives, supported by established experimental methodologies.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] These molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical initial step in this process.[2] This proximity leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.[4] The choice of the E3 ligase and its corresponding ligand significantly influences the efficacy, selectivity, and overall performance of the PROTAC.[5] While ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the development of new ligands for other E3 ligases is an active area of research.[1][6]
This guide will use a hypothetical novel E3 ligase ligand-linker conjugate, Cpd-150, which recruits the E3 ligase Kelch-like ECH-associated protein 1 (KEAP1), to illustrate the validation process and compare its performance metrics against established CRBN and VHL-based PROTACs targeting the well-characterized protein BRD4.[3][4]
Performance Comparison of BRD4-Targeting PROTACs
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters for comparison include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the hypothetical performance of a BRD4-targeting PROTAC utilizing Cpd-150 (KEAP1 recruiter) in comparison to well-established BRD4 degraders recruiting CRBN and VHL.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |
| BRD4-PROTAC-1 (Hypothetical) | KEAP1 (via Cpd-150) | BRD4 | 25 nM | >90% | 231MFP | [4] |
| ARV-771 | CRBN | BRD4 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [5] |
| MZ1 | VHL | BRD4 | Low nM range | >90% | HeLa | [5] |
Note: The data for BRD4-PROTAC-1 is hypothetical and presented for illustrative purposes. DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.[5]
Key Experimental Protocols for Validation
A comprehensive validation of an E3 ligase ligand-linker conjugate involves a series of orthogonal assays to confirm its mechanism of action and efficacy.[2]
Western Blotting for Protein Degradation
Principle: This technique is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.[2][7]
Detailed Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a specified time. Subsequently, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to remove cell debris and collect the supernatant.[2]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[2]
-
Gel Electrophoresis and Transfer: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Following this, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.[7]
In Vitro Ternary Complex Formation Assay (Pull-down)
Principle: This assay confirms the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for PROTAC-mediated protein degradation.[8]
Detailed Protocol:
-
Protein Purification: Purify recombinant tagged versions of the target protein (e.g., His-tagged BRD4) and the E3 ligase complex (e.g., GST-tagged KEAP1-CUL3-RBX1).[8]
-
Complex Formation: Incubate the purified target protein and E3 ligase complex with the PROTAC molecule at various concentrations in an appropriate binding buffer.
-
Pull-down: Add affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged protein) to the mixture to capture the tagged protein and any interacting partners.
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted fractions by Western blotting using antibodies against both the target protein and a component of the E3 ligase complex to detect the presence of the ternary complex.[8]
Cellular Viability Assay
Principle: This assay assesses the cytotoxic effects of the PROTAC on cells, which is important for understanding its therapeutic window.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[9]
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC50).
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying biological pathways and experimental procedures.
Caption: Mechanism of action for a PROTAC utilizing Cpd-150.
Caption: Experimental workflow for PROTAC validation.
Caption: Simplified Nrf2-KEAP1 signaling pathway.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Degradation Efficiency of V-HL-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). Among these, VHL-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, have emerged as a powerful class of molecules for inducing the degradation of specific proteins of interest. This guide provides an objective comparison of the degradation efficiency of several prominent VHL-based PROTACs, supported by experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying mechanisms and workflows.
Mechanism of Action: VHL-Based PROTACs
VHL-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase brings the target protein into close proximity with the cellular ubiquitination machinery. This leads to the polyubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Degradation Efficiency Comparison
The degradation efficiency of PROTACs is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achieved. The following tables summarize the degradation performance of several well-characterized VHL-based PROTACs across different cancer cell lines.
Table 1: Degradation of BRD4 by VHL-Based PROTACs
| PROTAC | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [1][2][3] |
| MZ1 | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
Table 2: Degradation of Class I HDACs by VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference(s) |
| Jps016 (tfa) | HDAC1 | HCT116 | 0.55 | 77 | [4] |
| HDAC3 | HCT116 | 0.53 | 66 | [4] | |
| PROTAC 4 | HDAC1 | HCT116 | 0.55 | ~100 (at 10 µM) | [4] |
| HDAC2 | HCT116 | Low µM | ~100 (at 10 µM) | [4] | |
| HDAC3 | HCT116 | 0.53 | >50 (at 1 µM) | [4] |
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficiency is crucial for comparative studies. The following are detailed methodologies for key experiments used to evaluate the performance of VHL-based PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein following PROTAC treatment.[5]
Materials:
-
Cell culture reagents
-
VHL-based PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE.[5][6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[1]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.[7]
Materials:
-
Cells and culture medium
-
96-well plates
-
PROTAC compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the PROTAC for the desired duration (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[8]
Materials:
-
Cells and culture reagents
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to pull down the protein of interest.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitination signal in the presence of the PROTAC (and especially with MG132 co-treatment) indicates that the PROTAC is inducing the ubiquitination of the target protein.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
Comparative Guide to E3 Ligase Ligand-Linker Conjugates in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal potency and selectivity. A critical component of any PROTAC is the E3 ligase ligand-linker conjugate, which recruits the cellular machinery responsible for protein degradation. This guide provides a comparative analysis of linker strategies for Cereblon (CRBN)-recruiting E3 ligase ligands, using a hypothetical conjugate, herein referred to as "E3 Ligase Ligand-linker Conjugate 150," as a representative example. We will objectively compare the performance of different linker types with supporting experimental data.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[1][2] They consist of a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] The nature of the linker—its composition, length, and attachment point—profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][6]
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC, incorporating a CRBN ligand-linker conjugate, induces the degradation of a target protein.
Comparative Performance of Linker Scaffolds
The choice of linker can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).[7] Linkers are broadly categorized as flexible (e.g., polyethylene (B3416737) glycol (PEG) and alkyl chains) or rigid.[5] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing.[3][5]
The following table summarizes representative data from studies on CRBN-based PROTACs, illustrating the impact of linker composition and length on degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 0 PEG units | H661 | < 500 | > 90 | [8] |
| BRD4 | Pomalidomide | PEG | 1-2 PEG units | H661 | > 5000 | ~50 | [8] |
| BRD4 | Pomalidomide | PEG | 4-5 PEG units | H661 | < 500 | > 90 | [8] |
| BTK | Pomalidomide | PEG | 2 PEG units | Ramos | 40 | > 90 | [6] |
| BTK | Pomalidomide | PEG | 4 PEG units | Ramos | 4 | > 95 | [6] |
| BTK | Pomalidomide | PEG | 8 PEG units | Ramos | 1 | > 95 | [6] |
| CRBN | VHL Ligand | Alkyl | 9 atoms | HEK293T | Concentration-dependent degradation | Not Specified | [8] |
| CRBN | VHL Ligand | PEG | 3 PEG units | HEK293T | Weak degradation | Not Specified | [8] |
Data Interpretation: The table highlights that both PEG and alkyl linkers can yield potent degraders with low nanomolar DC50 values.[5][8] However, the relationship between linker length and degradation efficacy is often not linear and is target-dependent. For instance, in the case of BRD4 degraders, both short and long PEG linkers were effective, while intermediate lengths were not.[8] Conversely, for BTK degraders, increasing the PEG linker length led to improved potency.[6] The composition also matters, as replacing an alkyl chain with a PEG linker of similar length resulted in reduced degradation in one study.[8] This underscores the importance of synthesizing and evaluating a library of PROTACs with varying linkers to identify the optimal degrader for a given target.
Experimental Workflow for PROTAC Evaluation
A systematic approach is necessary to evaluate the performance of different PROTAC constructs. The following diagram outlines a typical workflow for assessing PROTAC efficacy, from initial cell treatment to downstream analysis.
Experimental Protocols
Western Blot for Quantification of Protein Degradation
This protocol details the steps to quantify target protein levels in cells following PROTAC treatment.[2][9]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[2][9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][9]
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability as an indicator of the PROTAC's cytotoxic or anti-proliferative effects.[1][7]
Materials:
-
Cells and culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) in an opaque-walled 96-well plate in 90-100 µL of culture medium. Incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the diluted compound or vehicle control to the respective wells.[7]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[1]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[7]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition and Analysis: Record the luminescence using a plate-reading luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
The advent of targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic development. These complex molecules, often comprising an E3 ligase ligand, a linker, and a target protein binder, require stringent safety and disposal protocols due to their biological activity and chemical nature. This guide provides essential, immediate safety and logistical information for the proper disposal of E3 Ligase Ligand-linker Conjugates, focusing on operational and disposal plans to ensure a safe laboratory environment.
It is important to note that specific disposal procedures for a compound precisely named "E3 Ligase Ligand-linker Conjugate 150" are not publicly available. Therefore, the following guidelines are based on best practices for the handling and disposal of potent, biologically active small molecules, particularly PROTACs and other targeted protein degraders.[1][2] Always consult the specific Safety Data Sheet (SDS) for any compound you are working with and adhere to your institution's and local regulatory guidelines.[3]
I. Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of these conjugates, a comprehensive safety approach combining appropriate PPE with robust engineering controls is mandatory.[1] A risk assessment should be conducted for all procedures to determine the necessary level of protection.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination.[1] | Prevents skin contact and absorption. The double-gloving technique provides an additional layer of protection.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for splash risks.[1][2] | Protects eyes from splashes of solutions containing the conjugate.[1] |
| Body Protection | A fully buttoned lab coat is standard. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[1][2] | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | For handling the solid compound or when there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[1][2] | Minimizes the risk of inhalation, a potential route of exposure.[1] |
All handling of solid compounds and preparation of solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]
II. Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of E3 Ligase Ligand-linker Conjugates and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[1] The following is a general step-by-step protocol:
-
Waste Segregation:
-
Solid Waste Disposal:
-
Collect all contaminated disposable materials, including gloves, pipette tips, vials, and weighing papers, in a designated hazardous waste container lined with a chemically resistant bag.[2]
-
Solid compounds in their original or other containers must also be disposed of as hazardous chemical waste.[2]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing the E3 ligase ligand-linker conjugate in a clearly labeled, sealed, and appropriate hazardous waste container.[2]
-
Do not pour any solutions containing the conjugate down the drain, as this can contaminate water supplies.[4]
-
Empty containers that held the conjugate should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container labels should be defaced before disposal as regular trash, if permitted by institutional policy.[4]
-
-
Decontamination of Work Surfaces:
-
After handling the conjugate, thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) with an appropriate cleaning agent.
-
All materials used for decontamination, such as paper towels, should be disposed of as solid hazardous waste.
-
-
Waste Storage and Collection:
-
Store waste containers in a designated, well-ventilated, and secure area with secondary containment to prevent leaks.[4]
-
Keep waste containers closed except when adding waste.[4]
-
Arrange for the collection of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[4]
-
III. Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of E3 Ligase Ligand-linker Conjugates.
References
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 150
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of E3 Ligase Ligand-linker Conjugate 150. As a novel research chemical, it is imperative to adhere to strict safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document offers procedural, step-by-step guidance to address key operational questions.
E3 Ligase Ligand-linker Conjugates are integral components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4][5] Due to their biological activity, it is essential to handle these compounds with a comprehensive approach to safety.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on best practices for handling similar potent research chemicals and PROTAC molecules.[6] A thorough risk assessment should be conducted for all procedures involving this compound.[7]
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[6][8] | Protects against splashes and airborne particles. Standard safety glasses do not provide adequate protection from chemical splashes.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6] | Prevents skin contact and absorption. Ensure gloves are appropriate for the solvents being used. |
| Body Protection | A laboratory coat is mandatory.[6][7] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area. A chemical fume hood is strongly recommended for handling the solid compound and preparing stock solutions.[6] | Minimizes inhalation exposure to fine powders or aerosols. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the compound's stability and preventing accidental exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
Preparation of Solutions:
-
Perform all weighing and solution preparation inside a certified chemical fume hood.
-
Wear all recommended PPE.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Minimize the generation of aerosols.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
Emergency Procedures: First Aid Measures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of E3 Ligase Conjugate 150.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the latest available safety data before handling any new chemical compound. Your safety is paramount.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 3. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. sciencedaily.com [sciencedaily.com]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. Personal Protective Equipment (PPE) [blink.ucsd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
